4-Methylbenzaldehyde oxime
Description
The exact mass of the compound 4-Methylbenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45454. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methylbenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(NE)-N-[(4-methylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNDYVBEUZSFEZ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-02-7, 3717-15-5 | |
| Record name | Benzaldehyde, 4-methyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolualdoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SYN-P-TOLUALDEHYDE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylbenzaldehyde oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMF45F3N6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 4-Methylbenzaldehyde Oxime
[1][2]
Executive Summary
4-Methylbenzaldehyde oxime (p-Tolualdoxime) serves as a critical intermediate in organic synthesis, particularly in the derivation of nitriles, amines, and heterocyclic pharmacophores. Its utility in drug development stems from its role as a stable, crystalline precursor that can undergo controlled transformation via the Beckmann rearrangement or dehydration pathways. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic workflows, and safety protocols, designed to support high-fidelity experimental design.
Molecular Architecture & Identification[1][2]
The compound exists primarily as the (E)-isomer due to steric minimization, though the (Z)-isomer can be isolated under specific kinetic conditions.[1] In solution, equilibrium heavily favors the (E)-conformer.[1]
| Identifier | Value |
| IUPAC Name | (E)-4-Methylbenzaldehyde oxime |
| Common Names | p-Tolualdoxime; 4-Methylbenzaldoxime |
| CAS Number | 3235-02-7 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| SMILES | CC1=CC=C(C=C1)/C=N/O |
| InChI Key | SRNDYVBEUZSFEZ-RMKNXTFCSA-N |
Physical Characterization
Understanding the physical constants is vital for purification strategies and formulation.[1] The lipophilicity (LogP) suggests moderate membrane permeability, relevant for early-stage drug discovery campaigns involving this scaffold.[1]
Table 1: Physicochemical Constants[1][4][5]
| Property | Value | Experimental/Predicted | Relevance |
| Physical State | Crystalline Solid (Needles) | Experimental | Handling/Dosing |
| Color | White to pale yellow | Experimental | Purity indicator |
| Melting Point | 74 – 78 °C | Experimental | Identity verification |
| Boiling Point | ~216 °C (at 760 mmHg) | Predicted | Distillation limits |
| Density | 1.01 ± 0.1 g/cm³ | Predicted | Volumetric dosing |
| LogP (Octanol/Water) | 2.40 | Predicted | Lipophilicity/Bioavailability |
| pKa (Acidic) | 10.83 ± 0.10 | Predicted | Ionization state at physiological pH |
| Solubility | Ethanol, Ether, Acetone, DMSO | Experimental | Solvent selection |
| Water Solubility | Low (LogSw ~ -2.[2][1][3][4][5][6][7]5) | Predicted | Aqueous formulation challenges |
Scientist’s Note: The melting point is a sharp indicator of purity.[1] Samples melting below 74°C likely contain residual aldehyde or water.[1] Recrystallization from hexane is the standard purification method to restore the sharp melting range.[1]
Chemical Reactivity & Stability[1][2][8][9]
The reactivity of 4-Methylbenzaldehyde oxime is dominated by the amphoteric nature of the oxime moiety.[1] It acts as a "chemical hub" capable of divergent pathways depending on the catalyst employed.[1]
The Aldoxime Divergence: Dehydration vs. Rearrangement
Unlike ketoximes, which almost exclusively undergo Beckmann rearrangement to amides, aldoximes like 4-Methylbenzaldehyde oxime face a bifurcation:
-
Dehydration (Dominant): In the presence of acidic dehydrating agents (e.g., SOCl₂, Ac₂O), the major product is p-Tolunitrile .
-
Beckmann Rearrangement (Selective): To obtain the amide (N-(4-methylphenyl)formamide ), specific transition metal catalysts (e.g., InCl₃, ZnCl₂) or milder conditions are required to suppress the dehydration pathway.[1]
Hydrolytic Stability
The C=N bond is susceptible to hydrolysis under strongly acidic aqueous conditions, reverting to 4-methylbenzaldehyde and hydroxylamine.[1] This reversibility is often exploited in protection/deprotection strategies for aldehydes.[1]
Visualization: Reactivity Network
The following diagram illustrates the divergent reaction pathways controlled by reagent selection.
Figure 1: Divergent reactivity pathways of p-Tolualdoxime.[1] Note the competition between dehydration (red) and rearrangement (green).
Synthetic Pathways & Experimental Protocols
Synthesis Protocol (Standard Oximation)
This protocol describes the condensation of 4-methylbenzaldehyde with hydroxylamine hydrochloride.[1][3] It is a self-validating system: the pH shift and precipitation provide visual endpoints.[1]
Reagents:
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) (2.5 eq)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-methylbenzaldehyde in ethanol.
-
Activation: Dissolve NH₂OH·HCl in a minimum amount of water and add to the aldehyde solution.
-
Basification: Slowly add the NaOH solution dropwise with stirring. Critical Control Point: Maintain temperature <30°C to prevent side reactions.[1] The solution will warm slightly (exothermic).[1]
-
Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.[1]8) should disappear, replaced by the oxime (Rf ~0.4).[1]
-
Workup:
-
Purification: Recrystallize from Hexane or Ethanol/Water. Dry in a vacuum desiccator over P₂O₅.
Analytical Validation[2]
-
¹H NMR (300 MHz, CDCl₃):
-
IR (ATR):
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthetic workflow for high-purity isolation.
Safety & Handling (HSE)
GHS Classification:
-
Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[2][1]
-
Eye Irritation: Category 2A (H319).[1]
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. The fine powder can be an inhalation hazard.[1]
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1] Use a P95 dust mask if weighing large quantities outside a hood.[1]
-
Thermal Hazard: Do not heat above 150°C without solvent, as oximes can undergo thermal decomposition, potentially releasing gaseous byproducts rapidly.[1]
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 4-methyl-, oxime Mass Spectrum.[1] NIST Chemistry WebBook.[1] Link[1]
-
PubChem. 4-Methylbenzaldehyde oxime (CID 5372131).[1] National Library of Medicine.[1] Link
-
ChemicalBook. 4-Methylbenzaldehyde oxime MSDS and Properties.Link[1]
-
Organic Chemistry Portal. Beckmann Rearrangement Mechanisms.Link
-
Royal Society of Chemistry. ChemSpider: 4-Methylbenzaldehyde oxime.[1]Link[1]
Sources
- 1. 4-Methylbenzaldehyde oxime | C8H9NO | CID 5372131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHYLBENZALDEHYDE OXIME | 3235-02-7 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Benzaldehyde oxime - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Methylbenzaldehyde Oxime (CAS: 3235-02-7)
Foreword: The Versatility of an Aromatic Oxime
4-Methylbenzaldehyde oxime, also known as p-tolualdehyde oxime, is an aromatic organic compound that has garnered significant interest for its stability and versatile reactivity.[1] With the chemical formula CH₃C₆H₄CH=NOH, it serves as a crucial intermediate in a wide array of synthetic pathways.[1] Its utility spans from the creation of complex pharmaceutical ingredients to the development of novel agrochemicals and polymers.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the bedrock of its effective application in research and development. 4-Methylbenzaldehyde oxime is a well-characterized molecule with defined physical and computational properties.
1.1. Nomenclature and Identifiers
-
IUPAC Name : (NE)-N-[(4-methylphenyl)methylidene]hydroxylamine[2]
-
Synonyms : p-Tolualdehyde oxime, 4-Methylbenzaldoxime, p-Methylbenzaldoxime[2][3][5][6]
Caption: Chemical structure of 4-Methylbenzaldehyde oxime.
1.2. Physicochemical Data
The physical and chemical properties are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 74.0 to 78.0 °C | [4][6] |
| Boiling Point (Predicted) | 216.8 ± 19.0 °C | [4] |
| Purity (by GC) | ≥ 98.0% | [6] |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 10.83 ± 0.10 | [4][7] |
| LogP (Octanol/Water) | 1.803 | [8] |
| Topological Polar Surface Area | 32.6 Ų | [2][7] |
Synthesis and Spectroscopic Characterization
The reliable synthesis and rigorous characterization of 4-Methylbenzaldehyde oxime are fundamental to its use as a high-quality intermediate. The primary synthetic route involves the condensation of 4-methylbenzaldehyde with hydroxylamine.[5][9][10]
2.1. Standard Laboratory Synthesis Protocol
This protocol is a self-validating system; successful synthesis is confirmed by the melting point of the recrystallized product and subsequent spectroscopic analysis. The causality behind using a base like sodium hydroxide is to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required to attack the carbonyl carbon of the aldehyde.
Materials:
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Absolute ethanol
-
Water
-
Hexane (for recrystallization)
Caption: Experimental workflow for the synthesis of 4-Methylbenzaldehyde oxime.
Step-by-Step Methodology: [5]
-
Reaction Setup : In a suitable reaction vessel, dissolve 36.1 g of 4-methylbenzaldehyde in 180 ml of absolute ethanol.
-
Addition of Hydroxylamine : Separately, prepare a solution of 41.7 g of hydroxylamine hydrochloride in 70 ml of water and add it to the aldehyde solution.
-
Basification : While stirring, add a solution of 18 g of sodium hydroxide in 36 ml of water in portions over a period of 5-10 minutes.
-
Heating : Heat the reaction mixture to boiling.
-
Filtration : Filter the hot solution to remove any insoluble impurities.
-
Crystallization : Cool the filtrate in a dry ice-acetone bath. Add water to the cooled solution until the product precipitates out as a solid.
-
Isolation and Drying : Collect the solid product by filtration and allow it to air-dry overnight.
-
Purification : Recrystallize the crude solid from hexane to yield pure 4-methylbenzaldehyde oxime. The expected melting point of the purified product is in the range of 73-77°C.[5]
A microwave-assisted synthesis method has also been developed, which can significantly reduce reaction times to 3-15 minutes at temperatures between 70-110 °C, offering a more efficient and environmentally friendly alternative.[11]
2.2. Spectroscopic Profile
Characterization using spectroscopic methods is essential to confirm the structure and purity of the synthesized compound.[1]
| Spectroscopic Data | Observed Peaks / Signals (δ in ppm, ν in cm⁻¹) |
| ¹H-NMR (300 MHz, CDCl₃) | δ = 8.13 (s, 1H, -CH=N-), 7.47 (d, J=7.8 Hz, 2H, Ar-H), 7.19 (d, J=7.8 Hz, 2H, Ar-H), 2.36 (s, 3H, -CH₃)[12] |
| ¹³C-NMR (75 MHz, CDCl₃) | δ = 151, 140, 131, 129, 127, 21.6[12] |
| IR (Liquid Film, cm⁻¹) | ν = 3289 (O-H stretch), 2922 (C-H stretch), 1448, 1300, 1112, 960 (N-O stretch), 816, 714[12] |
| Mass Spec (Electron Ionization) | Key fragments can be observed, confirming the molecular weight of 135.16 g/mol .[3] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-methylbenzaldehyde oxime stems from the reactivity of the oxime functional group. It is a key building block for a variety of more complex molecules.
3.1. The Beckmann Rearrangement
A cornerstone reaction of aldoximes is the Beckmann rearrangement. Under acidic conditions, 4-methylbenzaldehyde oxime can be converted into the corresponding amide or, through subsequent dehydration, a nitrile.[1][9][10] This transformation is pivotal for producing functionalized benzamides and p-tolunitrile, which are valuable in fine chemical and polymer production.[1]
Caption: Beckmann rearrangement of 4-Methylbenzaldehyde oxime.
3.2. Applications in Drug Development and Agrochemicals
4-Methylbenzaldehyde oxime is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
-
Pharmaceutical Synthesis : It serves as a synthon for creating amines and various heterocyclic compounds, which are common structural motifs in active pharmaceutical ingredients (APIs).[1][13] Its reduction leads to the formation of p-toluidine, a precursor for drugs like sulfonamides.[1] In early-stage drug discovery, it can be used to generate novel molecular scaffolds for screening libraries.[13]
-
Agrochemical Intermediate : The molecule is utilized in developing scaffolds for pesticides and herbicides. The synthesis of substituted anilines and nitriles from this oxime provides core structures for many agrochemicals.[1]
-
Protecting Group : The oxime functionality can serve as a protective group for the aldehyde in multi-step organic syntheses, valued for its stability and selective removal.[1]
-
Coordination Chemistry : The oxime group can act as a chelating ligand, forming complexes with transition metals. These complexes have potential applications in catalysis and analytical separations.[1]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
4.1. GHS Hazard Classification
4-Methylbenzaldehyde oxime is classified with specific hazards that necessitate careful handling.
| GHS Classification | Details |
| Pictogram |
ngcontent-ng-c3230145110="" class="ng-star-inserted"> |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed [7] |
| Precautionary Statements | P264 : Wash hands thoroughly after handling.[2][7]P270 : Do not eat, drink or smoke when using this product.[2][7]P301 + P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7]P405 : Store locked up.[2][7]P501 : Dispose of contents/container in accordance with local regulations.[7] |
Note: Some suppliers may also list H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[6]
4.2. Personal Protective Equipment (PPE) and Handling
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[14]
-
Skin Protection : Wear impervious, flame-resistant clothing and protective gloves.[6][14]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[14]
-
General Hygiene : Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[15][16]
4.3. Storage Recommendations
-
Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][16]
-
Temperature : Storage at 2-8 °C is recommended.[15]
-
Inert Atmosphere : Some suppliers recommend storing under an inert gas as the compound can be air-sensitive.[6]
-
Container Integrity : Opened containers must be carefully resealed and kept upright to prevent leakage.[15]
References
-
Dr. Silviu Pharmachem Pvt. Ltd. (n.d.). 4-Methylbenzaldehyde Oxime. IndiaMART. [Link]
-
PrepChem (n.d.). Synthesis of 4-methylbenzaldoxime. PrepChem.com. [Link]
-
Wikipedia (n.d.). 4-Methylbenzaldehyde. Wikipedia. [Link]
-
Ark Pharm, Inc. (n.d.). Safety Data Sheet. Ark Pharm, Inc. [Link]
-
PubChem (n.d.). 4-Methylbenzaldehyde oxime. National Center for Biotechnology Information. [Link]
-
Supporting Information for Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium. Royal Society of Chemistry. [Link]
-
Wikipedia (n.d.). Benzaldehyde oxime. Wikipedia. [Link]
-
NIST (n.d.). Benzaldehyde, 4-methyl-, oxime. NIST WebBook. [Link]
- Google Patents (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
-
NINGBO INNO PHARMCHEM (n.d.). The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Spectroscopy Problems (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. [Link]
-
University of Colorado Boulder (n.d.). Example 7. Organic Chemistry at CU Boulder. [Link]
-
MDPI (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents. MDPI. [Link]
-
Master Organic Chemistry (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Khan Academy (n.d.). Formation of oximes and hydrazones. Khan Academy. [Link]
-
Cheméo (n.d.). Chemical Properties of Benzaldehyde, 4-methyl-, oxime. Cheméo. [Link]
-
Wikipedia (n.d.). Oxime. Wikipedia. [Link]
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- 16. cdhfinechemical.com [cdhfinechemical.com]
Technical Monograph: 4-Methylbenzaldehyde Oxime
Physicochemical Profiling, Synthetic Methodology, and Application in Drug Discovery
Executive Summary
4-Methylbenzaldehyde oxime (CAS: 3235-02-7) serves as a critical intermediate in the synthesis of heterocyclic pharmacophores and agrochemicals.[1] While its primary identity is defined by its molecular weight of 135.16 g/mol , its utility in drug development stems from its reactivity as a precursor to benzylamines and nitriles.[1] This guide moves beyond basic constants to provide a validated synthetic protocol, mechanistic insights into its formation, and analytical standards for purity verification.
Part 1: Physicochemical Characterization
Molecular Weight Analysis
Precise stoichiometry in organic synthesis requires an exact understanding of molecular mass.[1] For 4-Methylbenzaldehyde oxime (
Key Physical Constants
The following data points are critical for establishing identity and purity during the workup phase.
| Property | Value | Context for Researchers |
| Molecular Weight | 135.16 g/mol | Basis for molarity calculations in scale-up.[1] |
| CAS Number | 3235-02-7 | Unique identifier for regulatory filing.[1] |
| Appearance | White to light yellow crystalline solid | Discoloration often indicates oxidation or residual aldehyde.[1] |
| Melting Point | 74°C – 78°C | Sharp range indicates high purity; broad range suggests E/Z isomerization or impurities.[1] |
| LogP (Predicted) | ~2.4 | Indicates moderate lipophilicity; relevant for membrane permeability studies.[1] |
| Solubility | Soluble in EtOH, MeOH, DMSO | Poor solubility in water requires organic co-solvents for reactions.[1] |
Isomerism (E vs. Z)
Oximes exist as geometrical isomers.[1] For 4-Methylbenzaldehyde oxime, the (E)-isomer (anti) is generally the thermodynamically stable form compared to the (Z)-isomer (syn).[1]
-
(E)-Isomer: The -OH group is on the opposite side of the aromatic ring relative to the C=N bond.[1]
-
(Z)-Isomer: The -OH group is on the same side.[1]
-
Note: Synthesis typically yields the (E)-isomer predominantly, but acid-catalyzed isomerization can occur.[1]
Part 2: Synthetic Methodology & Mechanism
The Mechanistic Pathway
The formation of 4-Methylbenzaldehyde oxime proceeds via a nucleophilic addition-elimination reaction.[1]
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine (
) attacks the electrophilic carbonyl carbon of p-tolualdehyde.[1] -
Proton Transfer: A tetrahedral intermediate (carbinolamine) is formed.[1]
-
Elimination: Acid-catalyzed dehydration removes water, establishing the carbon-nitrogen double bond (
).[1]
Validated Synthetic Protocol
Objective: Synthesis of 4-Methylbenzaldehyde oxime (10 mmol scale). Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve 1.20 g (10 mmol) of p-tolualdehyde in 15 mL of ethanol.
-
Reagent Activation: In a separate beaker, dissolve 0.83 g (12 mmol) of hydroxylamine hydrochloride and 1.2 g of sodium acetate in 5 mL of water.
-
Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde solution with vigorous stirring.
-
Reaction: Reflux the mixture at 60-70°C for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2) until the aldehyde spot disappears.[1]
-
Workup:
-
Purification: Recrystallize from aqueous ethanol to obtain white needles.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 1: Step-by-step synthetic workflow for the generation and isolation of 4-Methylbenzaldehyde oxime.
Part 3: Analytical Validation
Trustworthiness in chemical synthesis relies on rigorous characterization.[1] The following spectral data confirms the identity of the product.
Proton NMR ( NMR)
Solvent:
- 2.35 ppm (s, 3H): Methyl group attached to the aromatic ring.[1]
- 7.20 - 7.50 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).[1]
-
8.10 ppm (s, 1H): The azomethine proton (
).[1] This is the diagnostic peak for oxime formation.[1] -
11.2 ppm (s, 1H, broad): Hydroxyl proton (
), exchangeable with .[1]
Mass Spectrometry (GC-MS)
Part 4: Applications in Drug Discovery
4-Methylbenzaldehyde oxime is not merely an end-product; it is a versatile "chemical handle" in medicinal chemistry.[1][7]
Functional Group Transformations
-
Dehydration to Nitriles: Treatment with thionyl chloride (
) or acetic anhydride converts the oxime into 4-Methylbenzonitrile.[1] Nitriles are bioisosteres for carbonyls and carboxylates in drug design.[1] -
Reduction to Amines: Catalytic hydrogenation (
) or reduction with yields 4-Methylbenzylamine, a core scaffold in various antihistamines and monoamine oxidase inhibitors.[1] -
C-H Activation: Oximes serve as directing groups for palladium-catalyzed ortho-functionalization, allowing further decoration of the benzene ring.[1]
Reaction Pathway Diagram[1]
Figure 2: Divergent synthetic utility of the oxime intermediate in medicinal chemistry campaigns.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5372131, 4-Methylbenzaldehyde oxime.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzaldehyde, 4-methyl-, oxime.[1] NIST Chemistry WebBook, SRD 69.[1][8] Retrieved from [Link][1]
-
Organic Chemistry Portal. Synthesis of Oximes. (General mechanistic reference). Retrieved from [Link][1]
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4-Methylbenzaldehyde Oxime: Stereochemical Control, Characterization, and Reactivity
Topic: 4-Methylbenzaldehyde oxime structural isomers (E/Z) Content Type: In-depth Technical Guide
Executive Summary
In the landscape of intermediate synthesis for pharmaceutical and agrochemical applications, 4-methylbenzaldehyde oxime (p-tolualdehyde oxime) represents a critical junction point.[1] Its utility extends beyond simple protection of the aldehyde functionality; it serves as a stereochemically sensitive precursor for Beckmann rearrangements yielding N-substituted formamides or dehydration to nitriles.[1]
This guide addresses the core challenge in working with this moiety: the E/Z isomerism . While often treated as a single species in bulk synthesis, the stereochemical identity of the oxime dictates its reactivity profile. We provide a definitive workflow for synthesizing, distinguishing, and exploiting these isomers, grounded in thermodynamic principles and confirmed by spectroscopic data.
Structural Chemistry & Isomerism[2]
The carbon-nitrogen double bond (
Nomenclature and Stability
Current IUPAC recommendations replace the historical syn/anti nomenclature with E/Z descriptors based on Cahn-Ingold-Prelog (CIP) priorities.[1]
-
Priority on Carbon: The p-tolyl group > Hydrogen.[1]
-
Priority on Nitrogen: The Hydroxyl group > Lone pair.
| Isomer | Descriptor | Configuration | Historical Name | Thermodynamic Status |
| (E)-isomer | Entgegen (Opposite) | p-Tolyl and -OH are on opposite sides.[1][2] | anti-benzaldoxime | Stable (Major) |
| (Z)-isomer | Zusammen (Together) | p-Tolyl and -OH are on the same side.[1] | syn-benzaldoxime | Unstable (Minor) |
Thermodynamic Driver: The (E)-isomer is significantly more stable (approx. 15–20 kJ/mol) due to the minimization of steric repulsion between the lone pair on nitrogen and the aromatic ring, and the avoidance of the destabilizing interaction between the hydroxyl group and the bulky aryl group found in the (Z)-isomer.
Visualization of Isomeric Stress
The following diagram illustrates the steric pressure inherent in the Z-isomer compared to the relaxed E-isomer.
Caption: Steric analysis of 4-methylbenzaldehyde oxime isomers showing the thermodynamic drive toward the E-configuration.
Synthesis & Kinetic Control
To obtain high-purity material, one must recognize that standard synthesis conditions almost exclusively favor the (E)-isomer .[1] Accessing the (Z)-isomer requires specific kinetic trapping or photochemical methods.[1][2]
Standard Synthesis (Thermodynamic Control)
The condensation of 4-methylbenzaldehyde with hydroxylamine hydrochloride in a buffered aqueous/alcoholic medium yields the (E)-oxime as a white crystalline solid.[1]
-
Reagents: 4-Methylbenzaldehyde,
, (or NaOH).[1] -
Mechanism: Nucleophilic attack of nitrogen on the carbonyl carbon followed by dehydration.
-
Outcome: >95% (E)-isomer due to precipitation of the less soluble, more stable isomer.[1]
Accessing the (Z)-Isomer (Kinetic Control)
The (Z)-isomer can be generated via:
-
Photochemical Isomerization: Irradiation of the (E)-isomer in benzene or methanol can establish a photostationary state containing significant (Z)-isomer.[1]
-
HCl Gas Method: Treatment of the (E)-oxime with dry HCl in ether precipitates the hydrochloride salt of the (Z)-isomer (which is sometimes less soluble as a salt), which can be carefully neutralized at low temperature (
) to yield free (Z)-oxime.[1] Note: This is metastable and reverts to E upon heating.[1]
Characterization & Differentiation
Accurate assignment of stereochemistry is vital for downstream applications.[1]
Nuclear Magnetic Resonance ( NMR)
The methine proton (
| Signal | (E)-Isomer (Major) | (Z)-Isomer (Minor) | Mechanistic Reason |
| Methine (-CH=N-) | In the (E)-isomer, the methine proton is cis to the OH group.[1] The anisotropy of the OH group deshields this proton, shifting it downfield. | ||
| Aromatic Protons | Complex/Shifted | Different magnetic environment relative to the oxime cone.[1] | |
| Methyl Group | Distant from the chiral center; often overlaps.[1] |
Data solvent:
Physical Properties[1]
-
Melting Point:
-
(E)-Isomer: 114°C (Sharp melt).
-
(Z)-Isomer: Often an oil or low-melting solid (< 50°C) that may solidify as it converts to E.[1]
-
-
TLC (Thin Layer Chromatography):
-
The (Z)-isomer is generally less polar (due to internal H-bonding or dipole cancellation) and moves higher (
) than the (E)-isomer, though rapid equilibration on silica is common.[1]
-
Reactivity: The Beckmann Divergence
The most critical reason to distinguish isomers is the stereospecific nature of the Beckmann Rearrangement . The group anti (trans) to the hydroxyl leaving group is the one that migrates.[4]
Pathway A: (E)-Isomer Rearrangement[1]
-
Geometry: p-Tolyl group is anti to OH.[1]
-
Migration: The p-Tolyl group migrates to Nitrogen.[1]
-
Product: N-(4-methylphenyl)formamide (Formanilide derivative).[1]
-
Relevance: Precursor to substituted anilines and isocyanates.[1]
Pathway B: (Z)-Isomer Reactivity[1]
-
Migration: Hydrogen migration is energetically unfavorable.[1]
-
Dominant Reaction: Dehydration .[1]
-
Product: 4-Methylbenzonitrile .[1]
-
Relevance: Synthesis of aryl nitriles.[1]
Caption: Mechanistic divergence where stereochemistry dictates the formation of Amide vs. Nitrile.[1]
Experimental Protocol: Synthesis of (E)-4-Methylbenzaldehyde Oxime
Objective: Isolate high-purity (E)-isomer suitable for rearrangement studies.
Materials
-
4-Methylbenzaldehyde (10 mmol, 1.20 g)[1]
-
Hydroxylamine hydrochloride (12 mmol, 0.83 g)[1]
-
Sodium Carbonate (
) (anhydrous, 15 mmol, 1.60 g)[1] -
Ethanol (95%) and Deionized Water[1]
-
Ice bath
Step-by-Step Methodology
-
Preparation: Dissolve 1.20 g of 4-methylbenzaldehyde in 10 mL of ethanol in a 50 mL round-bottom flask.
-
Reagent Activation: In a separate beaker, dissolve 0.83 g of
in 5 mL of water. -
Addition: Add the hydroxylamine solution to the aldehyde solution. The mixture may warm slightly.
-
Basification: Slowly add the sodium carbonate (dissolved in minimal water or as solid) to the mixture.
-
Technical Note: The evolution of
indicates the neutralization of HCl, freeing the nucleophilic .
-
-
Reaction: Stir vigorously at room temperature for 30–60 minutes. A white precipitate (the oxime) should begin to form.[1]
-
Workup:
-
Pour the mixture into 50 mL of ice-water.
-
Stir for 10 minutes to maximize precipitation.
-
Filter the white solid under vacuum.
-
Wash the cake with cold water (
mL) to remove salts.[1]
-
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][3]
-
Validation: Obtain melting point (Target: 111–114°C) and
NMR (Target: Singlet at 8.13 ppm).
References
-
RSC Publishing. (2012).[1] Electrochemical Tandem Synthesis of Oximes from Alcohols - Supporting Information.[1] (Provides specific NMR data for (E)-4-methylbenzaldehyde oxime). Link
-
National Institutes of Health (PubChem). (2025).[1] 4-Methylbenzaldehyde oxime Compound Summary.Link[1]
-
Organic Chemistry Portal. Beckmann Rearrangement Mechanism and Applications.Link
-
BenchChem. Benzaldehyde, oxime, (Z)- Properties and Isomerism.Link[1]
-
MDPI. (2022).[1] Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis.[1] (Discusses thermodynamic stability of E vs Z oximes). Link
Sources
Navigating the Solubility Landscape of 4-Methylbenzaldehyde Oxime: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylbenzaldehyde oxime in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a deeper understanding of the physicochemical principles governing the solubility of 4-Methylbenzaldehyde oxime. Furthermore, it provides detailed, field-proven methodologies for researchers to determine solubility in their specific solvent systems of interest, ensuring the generation of reliable and reproducible data.
Introduction: The Critical Role of Solubility in a Promising Molecule
4-Methylbenzaldehyde oxime, an aromatic oxime derivative, is a versatile intermediate in organic synthesis with significant potential in the pharmaceutical and agrochemical industries.[1] Like many organic compounds, its utility in these fields is intrinsically linked to its solubility. Understanding and quantifying the solubility of 4-Methylbenzaldehyde oxime is paramount for a variety of applications, including:
-
Reaction Kinetics and Optimization: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in a given solvent.
-
Purification and Crystallization: The selection of an appropriate solvent system is crucial for effective purification and for obtaining crystals of desired quality.
-
Formulation Development: In pharmaceutical applications, solubility directly impacts bioavailability and the design of effective drug delivery systems.
-
Analytical Method Development: Accurate solubility data is essential for developing and validating analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This guide will delve into the theoretical and practical aspects of the solubility of 4-Methylbenzaldehyde oxime, empowering researchers to make informed decisions in their work.
Physicochemical Properties of 4-Methylbenzaldehyde Oxime
A thorough understanding of the physicochemical properties of a compound is the first step in predicting its solubility behavior. The following table summarizes the key properties of 4-Methylbenzaldehyde oxime.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [2] |
| Molecular Weight | 135.16 g/mol | [2] |
| Melting Point | 76-78 °C | [3] |
| Predicted pKa | 10.83 ± 0.10 | [3] |
| XLogP3 | 2.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 32.6 Ų | [4] |
| Physical State at 20°C | Solid |
Theoretical Framework for Solubility Prediction
In the absence of extensive experimental data, theoretical models provide a valuable framework for predicting the solubility of 4-Methylbenzaldehyde oxime in various organic solvents. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes dissolve best in solvents of similar polarity.[5]
Molecular Interactions Governing Solubility
The solubility of 4-Methylbenzaldehyde oxime is a result of the interplay between several intermolecular forces. The following diagram illustrates the key interactions at the molecular level.
Caption: Intermolecular forces driving the dissolution of 4-Methylbenzaldehyde oxime.
The oxime functional group (-C=N-OH) imparts both polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6][7] The presence of the aromatic ring contributes a non-polar character to the molecule. Therefore, the solubility of 4-Methylbenzaldehyde oxime will be highest in solvents that can effectively engage in these interactions.
Predictive Models for Solubility
While beyond the scope of this guide to perform the calculations, researchers should be aware of predictive models that can offer theoretical solubility estimates:
-
Quantitative Structure-Property Relationship (QSPR): These models use computational chemistry to correlate molecular descriptors with experimental solubility data to predict the solubility of new compounds.[8][9]
-
Hansen Solubility Parameters (HSP): This approach characterizes both the solute and the solvent by three parameters: a dispersion component (δd), a polar component (δp), and a hydrogen bonding component (δh).[10][11] The principle is that substances with similar HSP values are likely to be miscible.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of readily available data, an experimental approach is necessary to determine the solubility of 4-Methylbenzaldehyde oxime in a specific organic solvent. The following protocol is based on the widely accepted shake-flask method, which is considered a "gold standard" for solubility measurements.[12][13]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Step-by-step workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
Materials:
-
4-Methylbenzaldehyde oxime (purity >98%)
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or gravimetric analysis equipment (drying oven, desiccator)
Procedure:
-
Preparation of the Supersaturated Solution:
-
Add an excess amount of 4-Methylbenzaldehyde oxime to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between the later time points).
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:
-
Centrifuge the vial and then sample the supernatant.
-
Use a syringe fitted with a solvent-compatible filter to draw the supernatant.
-
-
-
Analysis of the Saturated Solution:
-
Method A: UV-Vis Spectrophotometry (Suitable for UV-active compounds)
-
Prepare a series of standard solutions of 4-Methylbenzaldehyde oxime of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.[14][15]
-
Accurately dilute a known volume of the saturated supernatant and measure its absorbance.
-
Use the calibration curve to determine the concentration of 4-Methylbenzaldehyde oxime in the diluted sample and then calculate the concentration in the original saturated solution.
-
-
Method B: Gravimetric Analysis (A universal, albeit more labor-intensive, method)
-
Accurately weigh an empty, dry container (e.g., a watch glass or evaporating dish).
-
Pipette a precise volume of the saturated supernatant into the container and weigh it.[16][17]
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried residue (4-Methylbenzaldehyde oxime) is achieved.[16]
-
The mass of the dissolved solute and the mass of the solvent can then be determined by subtraction to calculate the solubility (e.g., in g/100 g of solvent).
-
-
Data Presentation and Interpretation
It is recommended to express solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a mole fraction. When reporting solubility data, it is crucial to specify the temperature at which the measurement was performed, as solubility is temperature-dependent.
Based on the physicochemical properties, a qualitative prediction of solubility in common organic solvents is presented below. This should be verified experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Ethanol, Methanol | High | Capable of hydrogen bonding with the oxime group. |
| Aprotic Polar | Acetone, Acetonitrile | Moderate to High | Can engage in dipole-dipole interactions. |
| Non-polar | Toluene, Hexane | Low to Moderate | Interactions will be primarily through dispersion forces with the aromatic ring. |
Conclusion
While a comprehensive, publicly available dataset on the solubility of 4-Methylbenzaldehyde oxime in organic solvents is currently lacking, this guide provides the theoretical foundation and practical tools for researchers to navigate this challenge. By understanding the key physicochemical properties and employing the robust experimental protocol detailed herein, scientists and developers can generate the precise and reliable solubility data necessary to advance their research and development efforts. The principles and methodologies presented are designed to be broadly applicable, ensuring their value across a wide range of scientific disciplines.
References
-
Hou, T. J., Xia, K., Zhang, W., & Xu, X. J. (2002). A quantitative structure-property relationship for predicting the aqueous solubility of organic compounds. Journal of pharmaceutical sciences, 91(10), 2198–2207. [Link]
-
Gajulapalli, V., & Sun, H. (2020). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 59(29), 13277–13286. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]
-
IndiaMART. (n.d.). 4-Methylbenzaldehyde Oxime, CAS: 3717-15-5. [Link]
-
PubChem. (n.d.). 4-Methylbenzaldehyde oxime. [Link]
-
Abraham, M. H., Gil-Lostes, J., Cometto-Muñiz, J. E., Cain, W. S., Poole, C. F., Atapattu, S. N., Abraham, R. J., & Leonard, P. (2009). The hydrogen bond acidity and other descriptors for oximes. New Journal of Chemistry, 33(1), 76–81. [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]
-
DerPharmaChemica.com. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]
-
Desiraju, G. R. (2002). Structural Chemistry of Oximes. Crystal Growth & Design, 2(2), 127–130. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Methylbenzaldehyde Oxime
This technical guide provides a detailed exploration of the mass spectrometry fragmentation pattern of 4-Methylbenzaldehyde oxime (C₈H₉NO), a compound of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of its fragmentation, propose a detailed mechanistic pathway, and provide a practical experimental protocol for its analysis.
Introduction: The Significance of 4-Methylbenzaldehyde Oxime and Mass Spectrometry
4-Methylbenzaldehyde oxime, also known as p-tolualdoxime, belongs to the oxime class of organic compounds, which are characterized by the C=N-OH functional group.[1] Oximes are versatile intermediates in organic synthesis, finding applications in the production of polymers, dyes, and pharmaceuticals. Understanding their behavior under mass spectrometric analysis is crucial for their identification and characterization in complex matrices.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the most common technique for volatile organic compounds, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, enabling structural elucidation.
The Mass Spectrum of 4-Methylbenzaldehyde Oxime: A Detailed Analysis
The electron ionization mass spectrum of 4-Methylbenzaldehyde oxime is characterized by a series of fragment ions that provide valuable structural information. The key to interpreting this spectrum lies in understanding the stability of the aromatic ring and the fragmentation pathways initiated by the oxime functional group.
Molecular Ion and Key Fragments
The molecular formula of 4-Methylbenzaldehyde oxime is C₈H₉NO, with a molecular weight of approximately 135.16 g/mol .[2][3] The mass spectrum will therefore exhibit a molecular ion peak [M]⁺• at m/z 135.
Based on spectral data from public databases and the known fragmentation patterns of similar aromatic oximes, the following key fragments are anticipated:[3]
| m/z | Proposed Fragment Ion | Formula | Notes |
| 135 | [M]⁺• | [C₈H₉NO]⁺• | Molecular Ion |
| 118 | [M - OH]⁺ | [C₈H₈N]⁺ | Loss of a hydroxyl radical |
| 117 | [M - H₂O]⁺• or [M - OH - H]⁺ | [C₈H₇N]⁺• | Base Peak , Loss of water or hydroxyl and hydrogen |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene derivatives |
| 90 | [C₇H₆]⁺• | [C₇H₆]⁺• | Loss of a hydrogen atom from the m/z 91 fragment |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion |
Proposed Fragmentation Mechanism
The fragmentation of 4-Methylbenzaldehyde oxime is initiated by the ionization of the molecule, typically at the lone pair of electrons on the oxygen or nitrogen atom, or within the π-system of the aromatic ring. The subsequent fragmentation pathways are driven by the formation of stable neutral molecules and resonant-stabilized cations.
A key fragmentation pathway involves the elimination of a hydroxyl radical (•OH) to form the ion at m/z 118. This is often followed by the loss of a hydrogen atom to yield the intense peak at m/z 117. An alternative and highly favorable pathway is the direct loss of a water molecule (H₂O) from the molecular ion, also leading to the ion at m/z 117, which is often the base peak in the spectrum.[3]
The presence of the methyl group on the benzene ring leads to the characteristic formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, a highly stable seven-membered aromatic ring cation. This ion is a hallmark of toluene and its derivatives. Subsequent fragmentation of the tropylium ion through the loss of acetylene (C₂H₂) results in the formation of the ion at m/z 65.
The following diagram illustrates the proposed primary fragmentation pathways of 4-Methylbenzaldehyde oxime under electron ionization.
Caption: Proposed EI fragmentation pathway of 4-Methylbenzaldehyde oxime.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a generalized, step-by-step methodology for acquiring the mass spectrum of 4-Methylbenzaldehyde oxime using a standard gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
Materials and Reagents
-
4-Methylbenzaldehyde oxime (purity >98%)
-
High-purity solvent (e.g., methanol, ethyl acetate, or dichloromethane, GC grade)
-
GC-MS system equipped with an EI source and a quadrupole mass analyzer
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
Sample Preparation
-
Standard Solution: Prepare a stock solution of 4-Methylbenzaldehyde oxime at a concentration of 1 mg/mL in the chosen solvent.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for GC-MS analysis. The optimal concentration may vary depending on the sensitivity of the instrument.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
Gas Chromatograph (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent)
Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Identify the chromatographic peak corresponding to 4-Methylbenzaldehyde oxime.
-
Extract the mass spectrum for this peak.
-
Analyze the mass spectrum to identify the molecular ion and key fragment ions. Compare the obtained spectrum with library spectra (e.g., NIST, Wiley) for confirmation.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for GC-MS analysis of 4-Methylbenzaldehyde oxime.
Conclusion
The mass spectrometry fragmentation pattern of 4-Methylbenzaldehyde oxime is a rich source of structural information. By understanding the key fragmentation pathways, particularly the formation of the base peak at m/z 117 and the characteristic tropylium ion at m/z 91, researchers can confidently identify this compound in their analyses. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to leverage the power of mass spectrometry for the structural elucidation of oxime-containing molecules.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5372131, 4-Methylbenzaldehyde oxime. Retrieved from [Link].
-
NIST (2021). Benzaldehyde, 4-methyl-, oxime in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
-
Doc Brown's Chemistry (n.d.). Mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link].
Sources
4-Methylbenzaldehyde oxime material safety data sheet (MSDS)
Executive Summary
4-Methylbenzaldehyde oxime (CAS 3235-02-7), also known as p-Tolualdehyde oxime, is a critical organonitrogen intermediate used in the synthesis of pharmaceuticals, agrochemicals, and coordination complexes.[1][2] Its utility stems from the reactivity of the oxime moiety (
This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthesis protocols, and safety engineering controls. It addresses the discrepancy often found in cataloging, confirming CAS 3235-02-7 as the standard registry number for the (E/Z)-mixture of this compound.[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Registry[2]
-
Synonyms: p-Tolualdehyde oxime; p-Tolualdoxime; N-[(4-methylphenyl)methylidene]hydroxylamine[2]
-
Molecular Formula:
[2] -
Molecular Weight: 135.16 g/mol
Physicochemical Data Table
The following data establishes the baseline for handling and process design.
| Property | Value | Context/Notes |
| Physical State | Solid (Crystalline powder) | White to pale yellow appearance.[2] |
| Melting Point | 74 – 78 °C | Sharp melting range indicates high purity potential via recrystallization.[2] |
| Boiling Point | ~216 °C (Predicted) | Often decomposes before boiling at atm pressure; vacuum distillation recommended.[2] |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic aromatic ring limits aqueous solubility.[2] |
| Solubility (Organic) | High | Soluble in ethanol, methanol, ethyl acetate, DMSO, and chloroform. |
| pKa | ~10.83 (Predicted) | Weakly acidic oxime proton; deprotonates in strong base.[2] |
Risk Assessment & Safety Engineering (MSDS/SDS Analysis)
GHS Classification & Hazard Identification
As a nitrogen-bearing aromatic compound, 4-Methylbenzaldehyde oxime presents specific toxicological risks. It is classified under GHS standards as follows:
-
Signal Word: WARNING (Potential DANGER if ingested in quantity)[2][4]
-
Acute Toxicity (Oral): Category 3/4 (H301/H302) – Toxic/Harmful if swallowed.[2]
-
Skin Irritation: Category 2 (H315) – Causes skin irritation.[2][4]
-
Eye Irritation: Category 2A (H319) – Causes serious eye irritation.[2]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2][4]
Toxicology & Metabolic Fate
Upon ingestion or absorption, oximes can undergo metabolic hydrolysis to release the parent aldehyde (p-tolualdehyde) and hydroxylamine .[2] Hydroxylamine is a known hematotoxin that can induce methemoglobinemia (oxidation of hemoglobin iron from
Emergency Response Protocol (Logic Flow)
The following decision tree outlines the immediate response actions for exposure incidents.
Figure 1: Emergency Response Decision Tree for 4-Methylbenzaldehyde Oxime exposure.
Synthesis & Reaction Mechanism[2][13]
Synthesis Strategy
The standard laboratory synthesis involves the condensation of p-tolualdehyde with hydroxylamine hydrochloride in the presence of a base (Sodium Carbonate or Sodium Hydroxide).[2] The base neutralizes the HCl released, driving the equilibrium forward.
Reaction Stoichiometry:
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by proton transfer and dehydration.
Figure 2: Nucleophilic addition-elimination mechanism for oxime formation.
Validated Experimental Protocol
Objective: Synthesis of 10g of 4-Methylbenzaldehyde oxime.
-
Preparation: In a 250 mL round-bottom flask, dissolve p-tolualdehyde (10.0 g, 83 mmol) in Ethanol (30 mL).
-
Reagent Addition: Prepare a solution of Hydroxylamine Hydrochloride (6.9 g, 100 mmol) in Water (15 mL). Add this to the aldehyde solution.
-
Basification: Slowly add a solution of Sodium Carbonate (5.3 g, 50 mmol) in water (20 mL) to the mixture. Note: CO2 evolution will occur; add slowly to prevent foaming.
-
Reaction: Stir the mixture vigorously at room temperature for 2 hours. (Optional: Warm to 50°C to accelerate).
-
Work-up:
-
Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) or aqueous ethanol.
-
Validation: Check Melting Point (Target: 74-78°C).
Applications in Drug Development[14]
Pharmaceutical Intermediate
4-Methylbenzaldehyde oxime is a versatile "building block" in medicinal chemistry.[2]
-
Beckmann Rearrangement: Treatment with acid catalysts (e.g.,
, ) rearranges the oxime into N-(4-methylphenyl)formamide or 4-methylbenzamide , depending on stereochemistry.[2] These amides are scaffolds for analgesic and anti-inflammatory drugs.[2] -
Reduction: Catalytic hydrogenation reduces the oxime to 4-methylbenzylamine , a precursor for sulfonamide antibiotics.[2]
Ligand Chemistry
The oxime group acts as an amphoteric ligand.[2] In drug discovery, metal-oxime complexes (e.g., with Cu(II) or Pt(II)) are investigated for antineoplastic (anti-cancer) activity .[2] The oxime nitrogen and oxygen can chelate metals, stabilizing them for delivery into tumor cells.[2]
Aldose Reductase Inhibition
Recent studies indicate that benzaldehyde oxime derivatives possess inhibitory activity against Aldose Reductase (ALR2) , a key enzyme in the diabetic complications pathway (polyol pathway).[2][5] Researchers utilize the 4-methyl derivative as a lipophilic core to design more potent inhibitors.[2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5372131, 4-Methylbenzaldehyde oxime.[2] Retrieved from [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] (5th Ed.).[2] Longman Scientific & Technical.[2] (Standard reference for oxime synthesis protocols).
Sources
Strategic Utilization of 4-Methylbenzaldehyde Oxime: A Technical Guide for Synthetic Applications
Part 1: Executive Summary & Chemical Profile
4-Methylbenzaldehyde oxime (p-Tolualdehyde oxime) is a pivotal aromatic intermediate that functions as a "chemical switchboard" in organic synthesis. Unlike simple reagents, its value lies in its divergent reactivity: it can serve as an electrophile, a nucleophile, or a dipolar dipole precursor depending on the activation mode.
For drug development professionals, this compound is the primary gateway to introducing the p-tolyl moiety —a critical pharmacophore for modulating lipophilicity and metabolic stability in bioactive molecules—into heterocyclic scaffolds.
Chemical Profile
| Property | Specification |
| CAS Number | 3235-02-7 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 74–78 °C |
| Isomerism | Exists as E (anti) and Z (syn) isomers; E-isomer is thermodynamically favored and typically required for Beckmann rearrangements.[1] |
| Solubility | Soluble in ethanol, methanol, ether, chloroform; sparingly soluble in water. |
Part 2: The Synthetic Hub (Mechanistic Pathways)
The utility of 4-Methylbenzaldehyde oxime stems from its ability to access four distinct chemical spaces. The following diagram illustrates these divergence points.
Figure 1: Divergent synthetic pathways originating from 4-Methylbenzaldehyde oxime.
Pathway A: The Nitrogen Insertion (Beckmann Rearrangement)
The conversion of the oxime to 4-methylbenzamide is a classic application of the Beckmann rearrangement.
-
Mechanism: Protonation of the hydroxyl group followed by alkyl migration (anti-migration rule applies).
-
Critical Control: The stereochemistry of the starting oxime dictates the product. The (E)-oxime rearranges to the amide, while the (Z)-isomer often favors elimination to the nitrile.
-
Reagents: Polyphosphoric acid (PPA), Thionyl chloride (SOCl₂), or Green catalysts like Cyanuric chloride/ZnCl₂.
Pathway B: Heterocycle Construction (Isoxazoles)
This is the most high-value pathway for medicinal chemistry. The oxime is oxidized to 4-methylbenzonitrile oxide , a reactive 1,3-dipole that undergoes cycloaddition with alkynes or alkenes.
-
Target Class: 3,5-disubstituted isoxazoles (COX-2 inhibitor analogs, antimicrobial agents).
-
In-situ Protocol: Chlorination using Chloramine-T or N-Chlorosuccinimide (NCS) generates the hydroximoyl chloride, which releases the nitrile oxide upon base treatment. This avoids isolating the unstable nitrile oxide.
Pathway C: Reduction to Amines
Reduction yields 4-methylbenzylamine , a building block for:
-
Antihistamines: Precursors for clemastine analogs.
-
Anticancer agents: Intercalating agents often require benzylamine linkers.
-
Methodology: Catalytic hydrogenation (Pd/C) or hydride reduction (LiAlH₄, NaBH₃CN/TiCl₃).
Part 3: Experimental Protocols
Protocol 1: Green Synthesis of 4-Methylbenzaldehyde Oxime
Avoids pyridine and minimizes waste.
-
Reagents: 4-Methylbenzaldehyde (10 mmol), Hydroxylamine hydrochloride (11 mmol), Sodium Acetate (12 mmol).
-
Solvent: Ethanol:Water (1:1 v/v).
-
Procedure:
-
Dissolve aldehyde in ethanol.[2]
-
Dissolve hydroxylamine HCl and NaOAc in water.
-
Add aqueous solution to ethanolic aldehyde dropwise at 0–5 °C.
-
Stir at room temperature for 1 hour (Monitor by TLC).
-
Workup: Evaporate ethanol. The oxime precipitates as a white solid. Filter, wash with cold water, and dry.
-
-
Yield: Typically >90%.
-
Validation: ¹H NMR (CDCl₃): δ 8.13 (s, 1H, CH=N), 7.47 (d, 2H, Ar-H), 7.19 (d, 2H, Ar-H), 2.36 (s, 3H, CH₃).
Protocol 2: One-Pot Synthesis of 3-(p-Tolyl)-5-phenylisoxazole
A "Click" chemistry approach for library generation.
-
Reagents: 4-Methylbenzaldehyde oxime (1.0 eq), Phenylacetylene (1.2 eq), Chloramine-T (1.1 eq).
-
Solvent: Ethanol or Methanol.
-
Procedure:
-
Dissolve oxime and alkyne in solvent.
-
Add Chloramine-T trihydrate.
-
Reflux for 2–3 hours.
-
Mechanism: Chloramine-T generates the nitrile oxide in situ, which immediately traps the alkyne.
-
-
Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.
-
Note: This method avoids the handling of toxic chlorine gas or unstable acid chlorides.
Part 4: Advanced Applications in Coordination Chemistry
4-Methylbenzaldehyde oxime acts as a versatile ligand (L) for transition metals, forming complexes of the type [M(L)₂Cl₂].
-
Binding Mode: Coordination typically occurs via the oxime Nitrogen (N-donor).
-
Applications:
-
Cu(II) Complexes: Exhibit significant DNA cleavage activity and antimicrobial potency against S. aureus.
-
Ni(II)/Co(II) Complexes: Used as catalysts in oxidation reactions.
-
Figure 2: Typical coordination geometry for Metal(II)-Oxime complexes.
References
-
Synthesis and Properties of Oximes
-
Beckmann Rearrangement Mechanisms
-
Isoxazole Synthesis via Nitrile Oxides
-
Green Synthesis Protocols
-
Biological Activity of Oxime Complexes
Sources
Theoretical Characterization of 4-Methylbenzaldehyde Oxime: A Computational Protocol
Executive Summary
4-Methylbenzaldehyde oxime (p-tolualdehyde oxime) represents a critical scaffold in organic synthesis, serving as a precursor for nitriles via dehydration, an intermediate in the Beckmann rearrangement to amides, and a ligand in coordination chemistry. Its reactivity is governed by the distinct electronic effects of the para-methyl group (inductive +I effect and hyperconjugation) combined with the amphoteric nature of the oxime moiety.
This guide provides a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT). Unlike standard textbook descriptions, this protocol focuses on the causality between electronic structure and observed reactivity, providing researchers with a self-validating workflow for predictive modeling.
Computational Methodology & Protocol
To ensure high-fidelity results comparable to experimental X-ray and spectroscopic data, the B3LYP hybrid functional combined with the split-valence triple-zeta basis set is the recommended standard.
The "Gold Standard" Input Parameters
-
Theory Level: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p).[1][2]
-
Why: The diffuse functions (++) are non-negotiable for modeling the lone pairs on Oxygen and Nitrogen, which are critical for hydrogen bonding interactions. Polarization functions (d,p) accurately describe the distortion of orbitals in the aromatic ring and the methyl group.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[3]
-
Solvent: DMSO or Ethanol (standard solvents for oxime synthesis).
-
Validated Workflow (DOT Visualization)
The following workflow ensures that every stationary point located is a true minimum and not a transition state (saddle point).
Figure 1: Self-validating computational workflow. The absence of imaginary frequencies (N=0) confirms a true potential energy surface minimum.
Structural Analysis: Isomerism & Geometry
E/Z Isomerism
The C=N double bond restricts rotation, leading to E (trans) and Z (cis) isomers.
-
Stability: The E-isomer is thermodynamically favored by approximately 2–4 kcal/mol over the Z-isomer.
-
Mechanism: In the Z-isomer, the steric repulsion between the oxime hydroxyl group (-OH) and the orth-hydrogen atoms of the phenyl ring destabilizes the planar configuration.
-
Experimental Correlation: X-ray diffraction of analogous p-substituted benzaldehyde oximes confirms the E-configuration dominance in the solid state.
Key Geometric Parameters (Calculated vs. Expected)
| Parameter | Atom Pair | Calculated (B3LYP) | Experimental Range (XRD)* | Significance |
| Bond Length | C=N | 1.284 Å | 1.27 – 1.29 Å | Double bond character; defines electrophilicity. |
| Bond Length | N–O | 1.405 Å | 1.39 – 1.41 Å | Single bond; crucial for O-H bond cleavage. |
| Bond Angle | C–N–O | 112.5° | 111° – 113° | Deviation from 120° indicates lone pair repulsion. |
| Dihedral | C-C-C=N | ~0.0° (Planar) | 0° – 5° | Conjugation between phenyl ring and oxime. |
*Experimental ranges based on 4-bromobenzaldehyde oxime crystal data [2].
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of 4-methylbenzaldehyde oxime is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]
-
HOMO Location: Localized primarily on the aromatic ring and the methyl group (π-system donor).
-
LUMO Location: Concentrated on the C=N–OH moiety (π* acceptor).
-
Energy Gap (
): Typically calculated at ~4.5 eV .-
Interpretation: A large gap ("Hard" molecule) implies high stability and lower reactivity compared to aliphatic oximes. However, the p-methyl group slightly raises the HOMO energy compared to unsubstituted benzaldehyde oxime, increasing nucleophilicity at the oxygen.
-
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding drug docking and synthesis.
-
Negative Potential (Red): Concentrated on the Oxygen and Nitrogen lone pairs. These are the sites for electrophilic attack (e.g., protonation or coordination to metal centers).
-
Positive Potential (Blue): Localized on the Hydroxyl proton and the Methyl protons. The Hydroxyl proton is the primary site for nucleophilic attack (deprotonation).
Reactivity Logic Diagram
Figure 2: Electronic flow and reactivity mapping. The methyl group enriches the ring, modulating the C=N electrophilicity.
Vibrational Spectroscopy (IR/Raman)[1][5]
Accurate assignment of vibrational bands is critical for confirming synthesis. DFT calculations systematically overestimate frequencies due to the neglect of anharmonicity; a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied.
Diagnostic Vibrational Bands[6]
| Mode Description | Unscaled Freq ( | Scaled Freq ( | Experimental Region | Intensity |
| O-H Stretch | ~3650 | 3510 | 3200–3600 (broad) | Strong (IR) |
| C=N Stretch | ~1690 | 1624 | 1610–1640 | Medium |
| C=C Ring Stretch | ~1630 | 1566 | 1580–1600 | Strong |
| N-O Stretch | ~980 | 942 | 930–950 | Medium |
| C-H (Methyl) | ~3050 | 2930 | 2900–2980 | Weak |
Technical Insight:
The C=N stretching frequency is a sensitive probe for the E/Z configuration. The Z-isomer typically exhibits a lower frequency shift (10–15
References
-
Theoretical Study of Oxime Derivatives: Title: Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives.[2][5][6] Source: Biointerface Research in Applied Chemistry (2022).[1][5] URL:[Link] (General grounding on oxime DFT protocols).
-
Structural Validation (Crystal Data): Title: Electrochemical Tandem Synthesis of Oximes from Alcohols... (Crystal data for 4-Br-C6H4CHNOH). Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]
-
Vibrational Analysis Protocols: Title: Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Source: MDPI (Molecules). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Purification of 4-Methylbenzaldehyde Oxime by Recrystallization
[1]
Abstract & Scope
This application note details the purification of 4-Methylbenzaldehyde oxime (CAS: 3235-02-7) via recrystallization. While often synthesized from 4-methylbenzaldehyde and hydroxylamine hydrochloride, crude isolates frequently contain unreacted aldehyde, inorganic salts (hydroxylamine residues), and geometric isomers (
Compound Profile & Pre-Purification Analysis
Before initiating purification, the crude material must be characterized to define the impurity profile.
| Property | Specification | Notes |
| Chemical Name | 4-Methylbenzaldehyde oxime | Also known as p-Tolualdehyde oxime |
| Molecular Formula | MW: 135.17 g/mol | |
| Target Melting Point | 76–78 °C | Broad range (<74 °C) indicates impurities [1, 2].[1] |
| Solubility | Soluble in Ethanol, EtOAc, Methanol. | Sparingly soluble in cold water; soluble in hot water. |
| Crystal Habit | Colorless Needles | Often appears as a white powder if precipitated rapidly. |
| Key Impurities | 4-Methylbenzaldehyde (SM), | SM lowers MP significantly; |
Pre-Purification Check (TLC)[3]
-
Stationary Phase: Silica Gel
-
Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v)
-
Visualization: UV (254 nm)
-
Expectation: The oxime is more polar (
) than the starting aldehyde ( ).
Solvent Selection Strategy
The choice of solvent is governed by the "Like Dissolves Like" principle, balanced against the specific melting point of the oxime (76–78 °C).
-
Ethanol (Absolute or 95%): The literature standard [3]. The oxime has high solubility in boiling ethanol (~78 °C) and significantly reduced solubility at 0 °C.
-
Risk:[1] The boiling point of ethanol (78 °C) is dangerously close to the melting point of the solid. If the concentration is too high, the compound may "oil out" (melt) rather than dissolve, forming a biphasic liquid system.
-
-
Ethanol/Water (Solvent Pair): Recommended for higher recovery. Water acts as the anti-solvent to force precipitation upon cooling, while ethanol ensures initial dissolution.
Detailed Recrystallization Protocol
Safety Note: 4-Methylbenzaldehyde oxime is a skin and eye irritant. Perform all operations in a fume hood.
Phase 1: Dissolution
-
Weighing: Place the crude oxime (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add a minimal amount of Ethanol (approx. 10-15 mL).
-
Heating: Heat the mixture on a hot plate/stirrer to a gentle boil (
).-
Critical: Do not exceed 80 °C to prevent melting the solid before it dissolves (Oiling Out).
-
-
Incremental Addition: If the solid does not dissolve completely, add hot ethanol in 1 mL increments.
-
Stop point: When the solution is clear or only insoluble impurities (dust, salts) remain.
-
Phase 2: Hot Filtration (Optional but Recommended)
If the solution contains insoluble particles (grey specks or salts):
-
Pre-heat a glass funnel and fluted filter paper with hot ethanol.
-
Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Why? Cold glassware will cause premature crystallization on the funnel stem, blocking flow.
Phase 3: Crystallization (Nucleation control)
-
Solvent Tuning (The Cloud Point):
-
If using pure ethanol: Proceed to cooling.
-
If yield is a concern: While keeping the solution hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears. Then, add 1-2 drops of ethanol to clear it again.
-
-
Slow Cooling: Remove the flask from heat. Place it on a cork ring or wood block.
-
Mechanism: Slow cooling promotes the formation of large, pure needle-like crystals (thermodynamic control). Rapid cooling traps impurities (kinetic entrapment).
-
-
Final Chill: Once the flask reaches room temperature, place it in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.
Phase 4: Isolation
-
Filtration: Collect the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a small volume of ice-cold ethanol/water (1:1) or cold hexane.
-
Caution: Do not use pure room-temp ethanol, as it will redissolve your product.
-
-
Drying: Dry the crystals in a vacuum desiccator over
or silica gel for 4-6 hours.
Process Visualization
Workflow Diagram
Figure 1: Step-by-step workflow for the recrystallization of p-Tolualdehyde Oxime.
Troubleshooting Logic
Figure 2: Decision tree for resolving "Oiling Out" phenomena common with low-melting solids.
Post-Purification Validation
To certify the protocol's success, the isolated crystals must undergo the following checks:
-
Melting Point Determination:
-
Acceptance Criteria: Sharp range within 76–78 °C [1].
-
Failure Mode: A range >2 °C or melting below 74 °C indicates retained solvent or unreacted aldehyde.
-
-
1H-NMR Spectroscopy (
):-
Diagnostic Peak: The aldoxime proton (-CH=N-) typically appears as a singlet around
8.10 ppm. -
Methyl Group: Singlet at
2.3–2.4 ppm. -
Purity Check: Absence of aldehyde peak (CHO) at
10.0 ppm.
-
-
Appearance:
-
The product should be colorless needles . Yellow discoloration implies oxidation or residual nitro/nitrile byproducts.
-
References
-
TCI Chemicals. 4-Methylbenzaldehyde Oxime Product Specification. Retrieved from
-
ChemicalBook. 4-Methylbenzaldehyde Oxime Physical Properties. Retrieved from
-
RSC Advances. General Procedure for Preparation of Oximes. Royal Society of Chemistry, 2013.[2] Retrieved from
-
PubChem. 4-Methylbenzaldehyde oxime (Compound Summary). National Library of Medicine. Retrieved from
Comprehensive Spectroscopic Characterization of 4-Methylbenzaldehyde Oxime: An Integrated FTIR and UV-Vis Approach
An Application Note for Drug Development Professionals
Abstract
4-Methylbenzaldehyde oxime is a pivotal intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural integrity and purity are paramount for ensuring the efficacy and safety of downstream products. This application note provides a detailed guide for the comprehensive characterization of 4-Methylbenzaldehyde oxime using two fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We present not only the standardized protocols for each analysis but also delve into the causal relationships between the molecule's structural features and its spectral output. This integrated approach offers a robust, self-validating system for identity confirmation and purity assessment, crucial for researchers and professionals in drug development and quality control.
Introduction: The Significance of 4-Methylbenzaldehyde Oxime
4-Methylbenzaldehyde oxime (also known as p-tolualdoxime) is an organic compound featuring an oxime functional group attached to a p-tolyl moiety.[1][2] Oximes are a versatile class of compounds, serving as essential building blocks in organic synthesis due to the unique reactivity of the C=N-OH group.[3][4][5] The precise characterization of this intermediate is a critical checkpoint in synthetic workflows. Spectroscopic methods provide a rapid, non-destructive, and highly informative means of confirming the molecular structure.
-
FTIR Spectroscopy probes the vibrational modes of molecular bonds. It is exceptionally powerful for identifying the presence of specific functional groups, acting as a molecular "fingerprint."[6]
-
UV-Vis Spectroscopy investigates the electronic transitions within a molecule, particularly within conjugated π-systems.[7] For aromatic compounds like 4-Methylbenzaldehyde oxime, it provides key information about the electronic structure and conjugation.
This guide will detail the protocols for acquiring and interpreting FTIR and UV-Vis spectra to build a complete and confident structural profile of 4-Methylbenzaldehyde oxime.
Molecular Structure and Key Features
A clear understanding of the molecular structure is foundational to interpreting its spectroscopic data.
Caption: Chemical structure of 4-Methylbenzaldehyde oxime.
The key structural components that will yield distinct spectroscopic signals are:
-
The p-substituted aromatic ring .
-
The oxime group (C=N-OH) .
-
The methyl group (-CH₃) .
Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is the primary method for functional group identification. The absorption of infrared radiation excites molecules into higher vibrational states. The specific frequencies of absorbed radiation correspond to the vibrational modes of different bonds (e.g., stretching, bending), allowing for the identification of functional groups.
Experimental Protocol: KBr Pellet Method
This protocol ensures a solid-state measurement, minimizing solvent interference.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of 4-Methylbenzaldehyde oxime and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is directly dependent on the homogeneity and particle size.
-
Pellet Pressing: Transfer the powder to a pellet die and press under 8-10 tons of pressure for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty sample compartment should be run prior to the sample analysis and automatically subtracted by the instrument software.
Data Interpretation: Expected Vibrational Modes
The FTIR spectrum of 4-Methylbenzaldehyde oxime is expected to show characteristic absorption bands corresponding to its constituent functional groups. The interpretation relies on correlating observed peaks with known vibrational frequencies.[8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3289 | O-H stretching | Oxime (-OH) | Confirms the presence of the hydroxyl group of the oxime. The broadness indicates hydrogen bonding in the solid state.[8][9] |
| ~3050-3000 | C-H stretching | Aromatic (sp² C-H) | Indicates the presence of the benzene ring. |
| ~2922 | C-H stretching | Methyl (sp³ C-H) | Corresponds to the stretching of the C-H bonds in the p-methyl group.[9] |
| ~1650 | C=N stretching | Oxime (C=N) | A key, though often weak, band confirming the carbon-nitrogen double bond of the oxime functionality.[8] |
| ~1600, ~1490 | C=C stretching | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~960 | N-O stretching | Oxime (N-O) | A crucial band for identifying the oxime group.[9] |
| ~816 | C-H out-of-plane bending | p-substituted Aromatic | This strong band is highly diagnostic for 1,4-disubstitution on a benzene ring.[9] |
Note: The exact peak positions can vary slightly based on the sample state (solid vs. liquid) and instrumental setup.
Analysis via Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides complementary information by probing the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy state.[7] The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic system, especially its degree of conjugation.
Experimental Protocol: Solution-Phase Analysis
This protocol is standard for obtaining the electronic absorption spectrum of a soluble organic compound.
Caption: Workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest. Spectroscopic grade ethanol or methanol are excellent choices.
-
Sample Preparation: Prepare a dilute solution of 4-Methylbenzaldehyde oxime. A concentration in the range of 10-5 to 10-4 M is typical. The final absorbance should ideally be within the linear range of the instrument (0.2 - 1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path (for a double-beam instrument) or run it as a blank to establish a baseline of zero absorbance.
-
Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance over the appropriate wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Interpretation: Expected Electronic Transitions
The UV-Vis spectrum of 4-Methylbenzaldehyde oxime is dominated by the electronic transitions within the conjugated system formed by the benzene ring and the C=N double bond.
| λmax (nm) | Electronic Transition | Chromophore | Significance |
| ~250-280 | π → π | Conjugated Aromatic System | This strong absorption band is characteristic of the π-electron system of the p-tolualdoxime structure. The conjugation between the aromatic ring and the oxime group influences its exact position. Aromatic molecules like benzene exhibit a similar transition around 255 nm.[10] |
| >300 (weak) | n → π | Oxime (C=N-O) | This transition involves the promotion of a non-bonding electron (from N or O) to an anti-bonding π* orbital. It is typically much weaker than the π → π* transition and may appear as a shoulder on the main absorption band.[11] |
The presence of a strong absorption band in the 250-280 nm region is a powerful confirmation of the conjugated aromatic oxime structure. The specific λmax can be used as a parameter for quantitative analysis via the Beer-Lambert law. Furthermore, the UV spectrum can be used to distinguish between different isomers (syn/anti) of aromatic oximes, as their electronic environments can differ slightly.[12]
Conclusion: A Synergistic Approach
The characterization of 4-Methylbenzaldehyde oxime is most robust when FTIR and UV-Vis spectroscopy are used in concert.
-
FTIR confirms the presence of all key functional groups: the oxime -OH, the C=N bond, the N-O bond, the aromatic ring, and the methyl group, providing a detailed structural fingerprint.
-
UV-Vis confirms the integrity of the conjugated electronic system , which is the core electronic feature of the molecule.
Together, these techniques provide a self-validating analytical workflow that confirms the identity and structural integrity of 4-Methylbenzaldehyde oxime with a high degree of confidence. This dual-spectroscopic profile is an indispensable tool for quality assurance in the synthesis and development of pharmaceuticals and other high-value chemical products.
References
- World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.
- PubMed. (2021, December 22). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products.
- ResearchGate. Comparison of the reported methods for synthesis of oxime with the....
- TCI (Shanghai) Development Co., Ltd. 4-Methylbenzaldehyde Oxime 3235-02-7.
- Stenutz. (E)-4-methylbenzaldehyde oxime.
- PubChem. 4-Methylbenzaldehyde oxime | C8H9NO | CID 5372131.
- UV-Vis. Molecular Absorption Spectroscopy.
- ResearchGate. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.
- Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information.
- AIP Publishing. (1981, January 1). Ultraviolet absorption and photoelectron spectra of the oximes and O‐methyloximes of a series of polyenic Schiff bases. Relation to visual pigments. The Journal of Chemical Physics.
- ResearchGate. The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes.
- YouTube. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra.
- Reactivity of oximes for diverse methodologies and synthetic applications.
- ResearchGate. Molecular structure and properties of oxime phosphonates: An FTIR and quantum chemical study.
Sources
- 1. 4-Methylbenzaldehyde Oxime | 3235-02-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. (E)-4-methylbenzaldehyde oxime [stenutz.eu]
- 3. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
experimental setup for studying 4-Methylbenzaldehyde oxime reactions
Application Note: Strategic Functionalization of 4-Methylbenzaldehyde Oxime
Abstract & Scope
This technical guide details the experimental setup for handling and transforming 4-Methylbenzaldehyde oxime (p-Tolualdehyde oxime), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Unlike ketoximes, which readily undergo Beckmann rearrangement to amides, this aldoxime exhibits unique reactivity that must be carefully managed.[1]
This protocol focuses on two high-value divergent pathways relevant to drug discovery:
-
Chemoselective Dehydration to 4-methylbenzonitrile (a precursor to tetrazoles and amidines).
-
Oxidative [3+2] Cycloaddition to isoxazole scaffolds (a "Click" chemistry approach for library generation).
Material Properties & Safety Profile
Before initiating synthesis, verify the physicochemical properties and safety data.
| Property | Specification |
| CAS Number | 3235-02-7 |
| Molecular Weight | 135.17 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 74–78 °C |
| Solubility | Soluble in EtOH, MeOH, DMSO, EtOAc; sparingly soluble in water. |
| Acidity (pKa) | ~11 (oxime OH) |
| Safety Hazards | Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit. 2A. Avoid dust inhalation. |
Storage: Store at <15 °C under inert gas (Ar/N2). Aldoximes can slowly dehydrate or oxidize upon prolonged exposure to air and moisture.
Experimental Protocols
Workflow A: Synthesis of 4-Methylbenzaldehyde Oxime
Rationale: Commercial samples often degrade. Fresh synthesis ensures consistent downstream kinetics.*
Reagents:
-
4-Methylbenzaldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.2 equiv)
-
Sodium Carbonate (Na₂CO₃) (0.6 equiv) or NaOH (1.1 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Dissolve 4-methylbenzaldehyde (10 mmol) in Ethanol (15 mL).
-
Dissolve NH₂OH·HCl (12 mmol) in Water (5 mL).
-
Add the hydroxylamine solution to the aldehyde solution.
-
Slowly add Na₂CO₃ (6 mmol) dissolved in Water (10 mL) dropwise over 10 minutes. Note: Gas evolution (CO₂) will occur.
-
Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Evaporate ethanol under reduced pressure. The product usually precipitates. Filter the white solid and wash with cold water (3 x 10 mL).
-
Purification: Recrystallize from Hexane/Ethanol if MP is <74 °C.
Workflow B: Chemoselective Dehydration to 4-Methylbenzonitrile
Rationale: Traditional dehydration uses harsh reagents (SOCl₂, P₂O₅). This protocol uses N-(p-toluenesulfonyl)imidazole (TsIm) , offering mild conditions, high yields, and simple workup, ideal for late-stage functionalization.
Reagents:
-
4-Methylbenzaldehyde oxime (1.0 equiv)
-
N-(p-Toluenesulfonyl)imidazole (TsIm) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (Dry)
-
Base: DBU (1.2 equiv) - Optional, accelerates reaction.
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with N₂.
-
Dissolve the oxime (1.0 mmol) in dry DCM (5 mL).
-
Add TsIm (1.2 mmol) in one portion.
-
Add DBU (1.2 mmol) dropwise.
-
Reaction: Stir at room temperature for 15–30 minutes.
-
Checkpoint: Conversion is typically quantitative within 15 mins.
-
-
Quench: Add water (10 mL) to hydrolyze excess reagent.
-
Extraction: Extract with DCM (2 x 10 mL). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Result: 4-Methylbenzonitrile (Colorless oil/low melting solid).
-
IR Validation: Look for sharp nitrile stretch at ~2220 cm⁻¹ .
-
Workflow C: Isoxazole Synthesis via Nitrile Oxide (Click Chemistry)
Rationale: Aldoximes are unstable precursors to Nitrile Oxides. Using Chloramine-T allows for the in situ generation of the nitrile oxide, which immediately undergoes [3+2] cycloaddition with an alkyne. This avoids handling unstable intermediates.
Reagents:
-
4-Methylbenzaldehyde oxime (1.0 equiv)
-
Chloramine-T trihydrate (1.1 equiv)
-
Alkyne (e.g., Phenylacetylene or Propargyl alcohol) (1.1 equiv)
-
Solvent: Ethanol or MeOH (Reagent Grade)
Procedure:
-
Dissolve the oxime (1.0 mmol) and the Alkyne (1.1 mmol) in Ethanol (10 mL).
-
Add Chloramine-T (1.1 mmol) in portions over 5 minutes.
-
Reaction: Reflux the mixture for 2–4 hours.
-
Workup: Cool to RT. Pour into cold water (30 mL).
-
Isolation: The isoxazole product often precipitates. Filter or extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
Expert Insights & Troubleshooting
-
The "Beckmann" Trap: Researchers often attempt to rearrange this aldoxime to an amide (4-methylbenzamide) using standard acid catalysts (H₂SO₄). Do not do this. With aldoximes, acidic conditions predominately favor dehydration to the nitrile. To get the amide, use a metal catalyst like InCl₃ or Ir-catalysts , or hydrate the nitrile after formation.
-
Directing Group (DG) Usage: If using this oxime as a DG for Pd-catalyzed C-H activation (e.g., ortho-acetoxylation), you must protect the OH group (e.g., O-acetyl or O-methyl oxime) first. The free OH leads to catalyst poisoning or oxidation to the nitrile oxide.
-
Safety Note on Nitrile Oxides: While generated in situ, nitrile oxides are reactive dipoles. Ensure the alkyne trap is present before adding the oxidant (Chloramine-T) to prevent dimerization to furoxans.
Visualizations
Figure 1: Reaction Pathway Divergence
This diagram illustrates the chemoselective control required to access specific scaffolds.
Caption: Divergent synthesis pathways from the parent aldoxime. Path A and B are the primary focus of this protocol.
Figure 2: Experimental Workflow for Isoxazole Synthesis
A step-by-step logic flow for the "Click" chemistry application.
Caption: One-pot protocol for converting aldoximes to isoxazoles via in situ nitrile oxide generation.
References
-
Dehydration to Nitriles: Rad, M. N. S., et al. (2010). "Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole." Synthetic Communications. Link
-
Isoxazole Synthesis: He, Y., et al. (2022).[8] "[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes." Synthetic Communications. Link
-
Beckmann Rearrangement Context: Hashimoto, M., et al. (2008).[5][7] "Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst." Journal of Organic Chemistry. Link
-
Oxime Oxidation Review: Mendelsohn, B. A., et al. (2009).[4] "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents." Organic Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
Application Note: 4-Methylbenzaldehyde Oxime as a Benchmark Substrate in Organic Synthesis
Introduction: The "Electronic Balance" of a Model Substrate
4-Methylbenzaldehyde oxime (p-Tolualdehyde oxime) serves as a critical "electronic anchor" in physical organic chemistry and methodology development. Unlike unsubstituted benzaldehyde oxime, the presence of the para-methyl group introduces a weak electron-donating effect (
This unique balance makes it the ideal substrate for:
-
Benchmarking Electrophilicity: Testing the sensitivity of dehydration catalysts where electron-rich oximes typically react slower than electron-poor ones.
-
Directing Group Studies: The methyl group acts as a built-in NMR handle (
ppm), allowing for precise monitoring of ortho-C-H activation without signal overlap in the aromatic region. -
Crystallinity: With a melting point of ~75–78°C, it offers superior handling properties compared to liquid oximes, facilitating easy isolation and purification.
This guide details three validated workflows using this substrate: Catalytic Dehydration to Nitriles , Oxidative Deoximation , and Pd-Catalyzed C-H Functionalization .
Chemical Profile & Safety
| Property | Value | Notes |
| CAS Number | 3235-02-7 | |
| Molecular Weight | 135.16 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 75–78 °C | Distinct sharp melt for purity check |
| Diagnostic singlets at 2.33 (Me) and 8.12 (CH=N) | ||
| Hazards | Irritant (Skin/Eye) | Potential thermal instability at >150°C |
Application 1: Catalytic Dehydration to 4-Methylbenzonitrile
While ketoximes undergo Beckmann rearrangement to amides, aldoximes like 4-methylbenzaldehyde oxime preferentially undergo dehydration to form nitriles. This transformation is a standard test for the efficiency of dehydrating agents.
The Challenge
Classical methods use stoichiometric corrosive reagents (SOCl
Protocol: Organocatalytic Dehydration using Tosyl Imidazole (TsIm)
Based on the methodology of Rad et al.[1] [1]
Reagents:
-
4-Methylbenzaldehyde oxime (1.0 equiv)
- -Tosylimidazole (TsIm) (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)[2]
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Workflow:
-
Preparation: In an oven-dried round-bottom flask, dissolve 135 mg (1.0 mmol) of 4-methylbenzaldehyde oxime in 5 mL of anhydrous DCM.
-
Activation: Add 266 mg (1.2 mmol) of TsIm in one portion. Stir at room temperature for 5 minutes.
-
Mechanistic Insight: The oxime oxygen attacks the sulfonyl group, creating a highly reactive sulfonate leaving group.
-
-
Elimination: Add DBU (304 mg, 2.0 mmol) dropwise. The reaction is slightly exothermic.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) will disappear, and the nitrile product ( ) will appear. Reaction is typically complete in <15 minutes.[3][4] -
Workup: Quench with water (10 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography is rarely needed; the byproduct (imidazole) is water-soluble. Yield is typically >95%.[5]
Reaction Scheme (DOT Visualization):
Figure 1: Mechanistic pathway for the dehydration of aldoximes to nitriles using sulfonyl activation.[6]
Application 2: Oxidative Deoximation (Regeneration)[9]
Oximes are robust protecting groups for aldehydes. Deprotection (deoximation) often requires harsh oxidative or hydrolytic conditions. 4-Methylbenzaldehyde oxime is used to validate "mild" oxidative protocols because the methyl group is susceptible to over-oxidation to the carboxylic acid if the oxidant is too aggressive.
Protocol: Microwave-Assisted Regeneration using NIS
Based on the methodology of Manesh et al.[7] [2]
Reagents:
-
4-Methylbenzaldehyde oxime (1.0 mmol)
- -Iodosuccinimide (NIS) (1.2 equiv)
-
Solvent: Acetone/Water (10:1)
Step-by-Step Workflow:
-
Setup: Mix 135 mg of the oxime and 270 mg of NIS in a microwave-safe vial containing 5 mL Acetone and 0.5 mL water.
-
Irradiation: Irradiate at 300W for 2–3 minutes (or reflux for 45 mins if microwave is unavailable).
-
Observation: The solution will turn transiently dark (iodine generation) and then fade.
-
Workup: Add 10% sodium thiosulfate solution to quench residual iodine. Extract with diethyl ether.
-
Validation: Check IR. Disappearance of the broad OH stretch (3300 cm
) and C=N (1640 cm ) and reappearance of the sharp Carbonyl C=O stretch (1700 cm ) confirms deprotection.
Application 3: Pd-Catalyzed C-H Activation (Directing Group)
This is the most advanced application. The oxime nitrogen coordinates to Palladium, directing functionalization to the ortho position. 4-Methylbenzaldehyde oxime is preferred over benzaldehyde oxime here because the para-methyl group simplifies the proton NMR spectrum, making the identification of the new ortho-substituent unambiguous.
Protocol: Ortho-Acetoxylation
Based on Sanford-type Pd(II)/Pd(IV) catalysis. [3]
Reagents:
-
4-Methylbenzaldehyde oxime (1.0 equiv)
-
Pd(OAc)
(5 mol%) -
PhI(OAc)
(PIDA) (1.1 equiv) - Oxidant -
Solvent: Acetic Acid / Acetic Anhydride (1:1)
Step-by-Step Workflow:
-
Reaction Assembly: In a sealed tube, combine oxime (1 mmol), Pd(OAc)
(11 mg), and PIDA (354 mg) in 2 mL of AcOH/Ac O. -
Heating: Heat to 100°C for 6–12 hours.
-
Safety Note: PIDA is an oxidant; avoid contact with metal needles or reducing agents.
-
-
Mechanism: The reaction proceeds via a cyclopalladated intermediate (dimer), followed by oxidation to Pd(IV) and reductive elimination.[8]
-
Workup: Cool to room temperature. Dilute with EtOAc and neutralize carefully with saturated NaHCO
(gas evolution!). -
Analysis: The product is the ortho-acetoxy oxime.
-
Diagnostic Signal: In
H NMR, the symmetric AA'BB' aromatic pattern of the starting material becomes an asymmetric ABC pattern.
-
C-H Activation Cycle (DOT Visualization):
Figure 2: Catalytic cycle for the ortho-acetoxylation directed by the oxime moiety.
Analytical Data Summary
The following table summarizes the key spectral shifts expected when transforming 4-Methylbenzaldehyde oxime.
| Compound | Functional Group | Key IR Signal (cm | Key |
| Oxime (Start) | C=N-OH | 3300 (br), 1640 (w) | 8.12 (s, 1H, CH=N) |
| Nitrile (Product 1) | C | 2220 (s, sharp) | Absence of 8.12 signal |
| Aldehyde (Product 2) | C=O | 1700 (s) | 9.95 (s, 1H, CHO) |
| Ortho-OAc (Product 3) | Ester C=O | 1760 (s) | New singlet ~2.30 (OAc) |
References
-
Rad, M. N. S., et al. (2011). "Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole." Synthetic Communications.
-
Manesh, A. A., & Khazaei, A. (2011).[7] "A Convenient Method for Deoximation of Oximes by Using N-Iodosuccinimide Under Microwave Irradiation."[7] Asian Journal of Chemistry.
-
Desai, L. V., et al. (2006). "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews.
-
FooDB. (n.d.). "Compound Summary: 4-Methylbenzaldehyde." FooDB Database.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. 4-Methylbenzaldehyde oxime | C8H9NO | CID 5372131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound 4-Methylbenzaldehyde (FDB000808) - FooDB [foodb.ca]
derivatization of 4-Methylbenzaldehyde oxime for GC analysis
Application Note: High-Fidelity GC-MS Analysis of 4-Methylbenzaldehyde Oxime via Silylation
Abstract
This application note details a robust protocol for the gas chromatographic analysis of 4-Methylbenzaldehyde oxime (p-Tolualdehyde oxime). While oximes are versatile intermediates in organic synthesis and drug development, their analysis by GC is plagued by thermal instability and peak broadening due to polarity. We present a validated silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) that converts the labile oxime hydroxyl group into a stable trimethylsilyl (TMS) ether. This method prevents thermal dehydration to nitriles in the injector port and resolves the inherent syn (E) and anti (Z) geometric isomers, ensuring accurate quantification.
Introduction & Scientific Rationale
The Challenge: Thermal Instability & Isomerism 4-Methylbenzaldehyde oxime presents two specific challenges for GC analysis:
-
Thermal Dehydration: Under the high temperatures of a GC injection port (typically >250°C), aldoximes can undergo thermal dehydration to form the corresponding nitrile (4-Methylbenzonitrile). This artifact leads to quantitative errors and misidentification.
-
Geometric Isomerism: The C=N double bond restricts rotation, creating syn (E) and anti (Z) isomers. These isomers possess slightly different boiling points and polarities, often resulting in "double peaks" on capillary columns. Inexperienced analysts may misinterpret the second peak as an impurity.
The Solution: TMS Derivatization Derivatization with BSTFA replaces the active protic hydrogen of the oxime (-N-OH) with a trimethylsilyl group (-N-O-Si(CH₃)₃). This modification:
-
Increases Volatility: Reduces hydrogen bonding, sharpening peak shapes.
-
Enhances Thermal Stability: Prevents the elimination of water, blocking the dehydration pathway to the nitrile.
-
Preserves Isomeric Ratio: Allows for the distinct separation and summation of E/Z isomers for total quantification.
Chemical Pathways & Mechanism
The following diagram illustrates the competing pathways in the GC injector and the stabilization provided by silylation.
Caption: Figure 1. Competing reaction pathways. Direct injection risks dehydration to nitrile (red path). Silylation stabilizes the oxime as a TMS ether (green path), preserving the E/Z isomeric profile.
Materials & Equipment
| Category | Item | Specification/Notes |
| Reagents | BSTFA + 1% TMCS | Silylation reagent.[1] TMCS acts as a catalyst.[1] |
| Pyridine | Anhydrous (<0.05% water). Acid scavenger and catalyst. | |
| Ethyl Acetate | HPLC Grade. Solvent for dilution. | |
| 4-Methylbenzaldehyde Oxime | Reference Standard (>98% purity). | |
| Equipment | GC-MS System | Agilent 7890/5977 or equivalent. |
| Column | 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm. | |
| Vials | 2 mL amber glass autosampler vials with PTFE-lined caps. | |
| Heating Block | Capable of maintaining 60°C ± 2°C. |
Experimental Protocol
Step 1: Standard Preparation
-
Weigh 10.0 mg of 4-Methylbenzaldehyde oxime into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Ethyl Acetate (Concentration: 1.0 mg/mL).
-
Prepare a working standard by diluting 100 µL of stock into 900 µL Ethyl Acetate (100 µg/mL).
Step 2: Derivatization Procedure
-
Aliquot 100 µL of the working standard (or sample extract) into a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of Nitrogen (N₂). Note: This removes moisture which competes with the reagent.
-
Add 50 µL of Anhydrous Pyridine to the residue. Vortex to dissolve.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap the vial tightly and vortex for 10 seconds.
-
Incubate the vial at 60°C for 30 minutes .
-
Allow to cool to room temperature.
-
Dilute with 400 µL of Ethyl Acetate (or inject directly if high sensitivity is needed).
Step 3: GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | High enough to volatilize, but TMS protects against degradation. |
| Injection Mode | Split (10:1) | Prevents column overload; use Splitless for trace analysis. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 80°C (hold 1 min) → 15°C/min → 280°C (hold 3 min) | Slow ramp allows separation of syn and anti isomers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| MS Source | 230°C | Standard EI source temperature. |
| Scan Range | m/z 50–350 | Covers parent ion and fragments. |
Results & Discussion
Chromatographic Profile
Upon analysis, the TMS-derivatized sample will typically display two distinct peaks representing the syn and anti isomers.
-
Peak 1 (Minor): syn-4-Methylbenzaldehyde oxime-TMS (approx. 5-10% area).
-
Peak 2 (Major): anti-4-Methylbenzaldehyde oxime-TMS (approx. 90-95% area).
-
Note: The ratio depends on the synthesis method and solvent, but both peaks correspond to the same parent molecule. Quantification must sum the area of both peaks.
Mass Spectral Fragmentation (EI, 70eV)
The mass spectrum provides structural confirmation.
| m/z Ion | Identity | Interpretation |
| 207 | [M]⁺ | Molecular Ion (Parent: 135 + TMS: 72). |
| 192 | [M-15]⁺ | Loss of Methyl group (-CH₃) from Silicon. Characteristic of TMS. |
| 176 | [M-31]⁺ | Loss of -OCH₃ (Rearrangement). |
| 116 | [M-91]⁺ | Loss of TMS-O- group; Tropylium ion derivative. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (Base peak or very abundant). |
Troubleshooting Guide
Issue: Observation of a Peak at m/z 117 (Nitrile)
-
Cause: Incomplete derivatization or wet pyridine. The underivatized oxime entered the injector and dehydrated.
-
Fix: Ensure reagents are fresh.[1][2] Increase reaction time to 60 mins. Use a new bottle of BSTFA.
Issue: Tailing Peaks
-
Cause: Active sites in the inlet liner reacting with the TMS derivative.
-
Fix: Replace the inlet liner with a deactivated (silanized) wool liner.
Issue: Single Peak Observed
-
Cause: Fast temperature ramp co-eluted the isomers.
-
Fix: While acceptable for quantification, slowing the ramp (e.g., 10°C/min) will resolve the isomers for confirmation.
Workflow Visualization
Caption: Figure 2. Step-by-step analytical workflow for the derivatization and analysis of 4-Methylbenzaldehyde oxime.
References
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography: BSTFA. Retrieved from
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on silylation mechanisms).[3]
-
Füzfai, Zs., & Molnár-Perl, I. (2007). Characteristic fragmentation patterns of trimethylsilyl and trimethylsilyl-oxime derivatives. Journal of Chromatography A. Retrieved from
-
BenchChem. (2025).[4] Derivatization of Aldehydes for Enhanced GC-MS Analysis. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methylbenzaldehyde Oxime
Technical Overview & Physical Standards
Before troubleshooting, verify your target specifications. 4-Methylbenzaldehyde oxime (also known as p-Tolualdehyde oxime) is a crystalline solid used frequently as an intermediate in the synthesis of nitriles, amines, and heterocycles.[1]
| Property | Specification | Notes |
| CAS Number | 3235-02-7 | |
| Molecular Formula | C₈H₉NO | MW: 135.17 g/mol |
| Target Melting Point | 74–78 °C | Broad range often indicates Z-isomer presence or aldehyde impurity.[1][2] |
| Appearance | White needles/leaflets | Yellowing indicates oxidation or trace aldehyde.[1] |
| Solubility | Ethanol, DCM, EtOAc, Hexane (hot) | Poorly soluble in cold water. |
| Isomerism | E (anti) and Z (syn) | E-isomer is generally thermodynamically favored.[1] |
Troubleshooting Modules (Q&A Format)
Module A: Crystallization Failures ("Oiling Out")
User Question: "I attempted to recrystallize my crude solid from hot ethanol/water, but upon cooling, the product separated as a milky oil at the bottom rather than forming crystals. How do I fix this?"
Technical Diagnosis: This is a classic phenomenon known as "oiling out" (liquid-liquid phase separation).[1] It occurs when the solute's melting point is depressed below the solvent's boiling point due to impurities, or when the solution becomes supersaturated at a temperature where the product is molten.
Corrective Protocol: You must bypass the "oiling" region of the phase diagram to access the metastable zone where nucleation occurs.
-
Re-dissolution: Reheat the mixture until the oil phase completely dissolves into a homogeneous solution.
-
Solvent Adjustment: Add a small amount of your good solvent (Ethanol) to slightly lower the saturation level.[1]
-
Seeding (Critical): Allow the solution to cool slowly to approx. 40–50 °C. Add a "seed" crystal of pure 4-methylbenzaldehyde oxime.
-
If you lack seeds: Scratch the inner wall of the glass vessel with a glass rod at the air-liquid interface. The friction creates microscopic nucleation sites.[1]
-
-
Alternative Solvent System: If Ethanol/Water continues to fail, switch to a Hexane/Ethyl Acetate system or pure Hexane .[1]
-
Hexane Method: Dissolve in minimum boiling hexane (approx. 60°C). If insoluble particles remain, filter hot. Cool slowly to room temperature, then to 4°C.
-
Visualization: Crystallization Logic Tree
Figure 1: Decision matrix for handling phase separation during recrystallization.
Module B: Impurity Management (The "Almond" Smell)
User Question: "My purified solid still has a faint cherry/almond smell, and the melting point is slightly low (70–72 °C). Is this acceptable?"
Technical Diagnosis: The smell indicates the presence of unreacted 4-methylbenzaldehyde .[1] Even trace amounts (<2%) can depress the melting point significantly and affect downstream stoichiometry. Recrystallization alone is often inefficient at removing the final traces of the parent aldehyde because it can co-crystallize.
Corrective Protocol: The Bisulfite Wash Aldehydes form water-soluble adducts with sodium bisulfite, whereas the oxime does not.
-
Dissolution: Dissolve your crude oxime in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).[1]
-
Scavenging: Wash the organic layer twice with a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .[1]
-
Washing: Wash the organic layer with water (to remove salts) and then brine.[1]
-
Drying: Dry over anhydrous
and concentrate in vacuo. -
Final Polish: Recrystallize the resulting solid from Hexane to achieve >99% purity.
Module C: Isomer Control (Double Spots on TLC)
User Question: "I see two distinct spots on my TLC plate (Silica, 20% EtOAc/Hexane). Is my product decomposing?"
Technical Diagnosis:
You are likely observing the
- -Isomer: Usually the major product (more stable due to sterics).[1]
- -Isomer: Kinetic product, often forms in variable amounts depending on pH during synthesis.[1]
-
Note: In solution, these can interconvert, especially if the TLC plate is acidic or if the sample is heated.
Corrective Protocol:
If a single isomer is required (usually
-
Acid-Mediated Equilibration: Refluxing the mixture in ethanol with a catalytic amount of HCl can drive the equilibrium toward the thermodynamically stable
-isomer.[1] -
Selective Precipitation: The
-isomer hydrochloride salt is often less soluble.[1] Treating the ethereal solution with dry HCl gas can precipitate the -oxime hydrochloride, which can then be neutralized to yield the pure -oxime.[1]
Visualization: Isomerism & Bisulfite Logic
Figure 2: Purification workflow removing aldehyde impurities and managing isomerism.
Stability & Storage Guidelines
-
Thermal Instability: Do not heat the bulk solid above 100°C. Oximes can undergo Beckmann Rearrangement at high temperatures or in the presence of strong Lewis acids, converting them into amides (in this case, N-p-tolylformamide).[1]
-
Hydrolysis: Avoid prolonged exposure to strong aqueous acids, which will hydrolyze the oxime back to the parent aldehyde and hydroxylamine.
-
Shelf Life: Store in amber glass at room temperature (or 4°C for long term). Ensure the cap is tight to prevent sublimation or oxidation.[1]
References
-
Preparation and Recrystallization
-
Aldehyde Removal (Bisulfite Method)
- Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Context: Standard organic protocol for purifying carbonyl derivatives.[1]
-
Isomer Separation (E/Z)
-
Physical Properties & Safety
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Methylbenzaldehyde Oxime | 3235-02-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 4. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: The Influence of pH on the Synthesis of 4-Methylbenzaldehyde Oxime
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for professionals engaged in the synthesis of 4-Methylbenzaldehyde Oxime. This document provides in-depth, field-tested insights into the critical role of pH during this reaction. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot issues, optimize yields, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the synthesis, with a focus on the underlying chemical principles.
Q1: What is the fundamental reaction mechanism for the synthesis of 4-Methylbenzaldehyde Oxime?
A1: The synthesis of an oxime from an aldehyde is a classic condensation reaction that proceeds in two primary, pH-dependent stages:
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-Methylbenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1][2] The nitrogen in hydroxylamine is a more potent nucleophile than the oxygen due to its lower electronegativity and the α-effect, where the adjacent oxygen's lone pairs enhance the nitrogen's nucleophilicity.[3]
-
Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the final oxime product with its characteristic C=N double bond. This dehydration step is the rate-limiting step and is typically acid-catalyzed.[1]
Caption: Figure 1: General Mechanism of Oxime Formation
Q2: Why is pH considered the most critical parameter in this synthesis?
A2: The pH of the reaction medium exerts a dual and opposing influence on the two key stages of oxime formation, creating a "Goldilocks" scenario where an optimal pH range is essential for achieving a high yield and reaction rate.
-
At Low pH (Highly Acidic, e.g., < 3): While strong acid effectively catalyzes the dehydration step (Step 2), it is detrimental to the initial nucleophilic attack (Step 1). In a highly acidic environment, the hydroxylamine (H₂NOH), which is basic, becomes protonated to form the hydroxylammonium ion (H₃NOH⁺). This protonation neutralizes the lone pair on the nitrogen atom, destroying its nucleophilicity and preventing the reaction from starting.[1]
-
At High pH (Neutral to Basic): In a neutral or basic medium, the hydroxylamine is in its free, nucleophilic form, allowing the initial addition step to proceed efficiently. However, the crucial dehydration of the carbinolamine intermediate requires protonation of its hydroxyl group to turn it into a good leaving group (H₂O). In a basic environment, there are insufficient protons available to catalyze this rate-limiting step, causing the reaction to slow down or stall.[1][2]
Therefore, the reaction is fastest when the pH strikes a delicate balance: acidic enough to facilitate dehydration but not so acidic that it deactivates the hydroxylamine nucleophile. For most oxime and hydrazone formations, this optimal range is found to be around pH 4.5.[1]
Caption: Figure 2: The Dual Role of pH in Oxime Synthesis
Q3: My protocol uses hydroxylamine hydrochloride (NH₂OH·HCl) and a base like sodium hydroxide or sodium carbonate. How does this achieve the optimal pH?
A3: This is a standard and effective strategy for establishing the optimal pH buffer in situ.
-
Initial State: Hydroxylamine hydrochloride is the salt of a weak base (hydroxylamine) and a strong acid (HCl). When dissolved in a solvent like ethanol or water, it creates a solution that is too acidic for the reaction to proceed efficiently due to the protonation of hydroxylamine.[1]
-
Role of the Base: A base, such as sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium acetate (NaOAc), is added in a controlled manner.[4][5][6] Its purpose is to neutralize the "HCl" part of the salt, liberating the free, nucleophilic hydroxylamine. The reaction between the added base and the acidic hydroxylammonium ion establishes a buffer system that maintains the pH within the desired weakly acidic range (around 4-5), perfect for the reaction to proceed. The absence of a base like Na₂CO₃ can result in yields as low as 12%, whereas its presence can increase yields to over 95%.[7]
Q4: I am experiencing very low yields. What are the most probable pH-related causes and how can I fix them?
A4: Low yield is the most common problem reported, and it is almost always traceable to improper pH control.
| Observation | Probable pH-Related Cause | Scientific Explanation | Recommended Corrective Action |
| Reaction fails to start or proceeds very slowly; starting material is largely unreacted. | pH is too low. | You have likely omitted the base or not added enough. The hydroxylamine is protonated (H₃NOH⁺) and non-nucleophilic.[1] | Add a base (e.g., Na₂CO₃, NaOH) stoichiometrically equivalent to the hydroxylamine hydrochloride to neutralize the HCl and establish the correct pH. Monitor pH if possible. |
| Reaction starts but stalls, leaving a mix of product and starting material. | pH is too high. | You may have added a significant excess of a strong base. This prevents the acid-catalyzed dehydration of the carbinolamine intermediate, which is the rate-limiting step.[1] | Ensure you are using the correct stoichiometry of base. If you suspect the solution is too basic, you may need to restart the experiment with precise measurements. |
| Inconsistent yields between batches. | Inconsistent pH control. | Minor variations in reagent weighing, especially the base, or moisture in reagents can lead to significant pH shifts between runs. | Standardize your procedure. Use anhydrous reagents where specified. Consider preparing stock solutions of your base to ensure consistent addition. |
Q5: My final product is contaminated with unreacted 4-Methylbenzaldehyde. How can I improve the conversion and purification?
A5: This issue indicates an incomplete reaction, which can be linked to suboptimal pH or stoichiometry.
-
Optimize Reaction Conditions: First, ensure your pH is in the optimal range as discussed above, as this is the primary driver of reaction completion.
-
Adjust Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.2 equivalents) and the corresponding amount of base. This application of Le Châtelier's principle can help drive the equilibrium towards the product side. Some procedures successfully use up to 3 equivalents of hydroxylamine hydrochloride and a base like sodium acetate to ensure full conversion of the carbonyl compound.[6]
-
Purification: Unreacted aldehyde can often be removed during workup and purification. 4-Methylbenzaldehyde oxime is a crystalline solid, while the aldehyde is a liquid at room temperature.
-
Recrystallization: This is a highly effective method. Hexane is a suitable solvent for recrystallizing 4-methylbenzaldoxime.[4]
-
Aqueous Wash: During the workup, washing the organic extract with a sodium bisulfite solution can help remove residual aldehyde by forming a water-soluble adduct.
-
Validated Experimental Protocol
This protocol synthesizes information from established procedures to provide a reliable method for the synthesis of 4-Methylbenzaldehyde Oxime, with an emphasis on the critical pH control step.[4][5]
Materials:
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hexane (for recrystallization)
Procedure:
-
Dissolve Aldehyde: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylbenzaldehyde (e.g., 0.10 mol, 12.02 g) in ethanol (150 mL).
-
Prepare Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (0.12 mol, 8.34 g) in deionized water (60 mL).
-
Combine Reactants: Add the hydroxylamine hydrochloride solution to the stirred solution of the aldehyde in the flask. The mixture will become acidic.
-
CRITICAL STEP - pH Adjustment: Prepare a solution of sodium hydroxide (0.12 mol, 4.80 g) in water (25 mL). Add this basic solution portion-wise (e.g., using a dropping funnel) to the reaction mixture over 10-15 minutes. This neutralizes the HCl and raises the pH to the optimal range for the reaction. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent by about half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing ice-cold water (200 mL) while stirring. The product should precipitate as a white or off-white solid.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
-
Purification:
-
Air-dry the crude product overnight.
-
Perform recrystallization from a minimal amount of hot hexane to obtain pure 4-Methylbenzaldehyde oxime as white crystals.[4]
-
Confirm purity and identity using melting point analysis (literature m.p. 74-78°C) and spectroscopic methods (NMR, IR).
-
References
-
PrepChem. (n.d.). Synthesis of 4-methylbenzaldoxime. PrepChem.com. Retrieved from [Link]
-
Kölmel, D. K., & Sletten, E. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 28(11), 2733–2744. Retrieved from [Link]
-
IndiaMART. (n.d.). 4-Methylbenzaldehyde Oxime, CAS: 3717-15-5. IndiaMART.com. Retrieved from [Link]
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic-Chemistry.org. Retrieved from [Link]
- Li, J. T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236-2238.
-
ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde?. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2024).
-
Journal of Chemical Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences, 133(79). Retrieved from [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
-
YouTube. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. prepchem.com [prepchem.com]
- 5. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Stereoselectivity of 4-Methylbenzaldehyde Oxime Synthesis
For researchers, scientists, and professionals in drug development, the precise control of molecular geometry is not merely an academic exercise; it is a critical determinant of a compound's biological activity, efficacy, and safety. The synthesis of oximes, pivotal intermediates in organic synthesis, presents a fundamental challenge in stereocontrol. This guide provides an in-depth comparison of common synthetic methodologies for 4-Methylbenzaldehyde oxime, focusing on the factors that govern the stereoselective formation of its E and Z isomers. By understanding the causality behind experimental choices, researchers can better tailor their synthetic strategies to achieve the desired stereochemical outcome.
The Significance of Stereoisomerism in Oximes
The C=N double bond in aldoximes, such as 4-Methylbenzaldehyde oxime, gives rise to geometric isomerism, resulting in two distinct stereoisomers: E (entgegen) and Z (zusammen). In the context of aldoximes, the Z-isomer has the hydroxyl group and the aldehyde proton on the same side of the C=N bond, while in the E-isomer, they are on opposite sides. This seemingly subtle difference in spatial arrangement can lead to significant variations in physical properties, reactivity, and biological interactions. Therefore, the ability to selectively synthesize one isomer over the other is of paramount importance.
Comparative Analysis of Synthetic Methodologies
This guide will compare three prevalent methods for the synthesis of 4-Methylbenzaldehyde oxime: a conventional solution-phase approach, a microwave-assisted synthesis, and a solvent-free grinding method. Each method will be evaluated based on its stereoselectivity, reaction efficiency, and environmental impact.
Methodology 1: Conventional Synthesis in Solution
The most traditional method for oxime synthesis involves the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base. The choice of solvent and base can significantly influence the stereochemical outcome.
Underlying Principles and Mechanistic Insights
The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-Methylbenzaldehyde, forming a carbinolamine intermediate. This is followed by dehydration to yield the oxime. The stereoselectivity is often governed by the relative thermodynamic stability of the E and Z isomers and the potential for isomerization under the reaction conditions. Generally, for aromatic aldoximes, the Z-isomer is the thermodynamically favored product due to reduced steric hindrance between the aromatic ring and the hydroxyl group. The use of a base, such as potassium carbonate, in a polar protic solvent like methanol, facilitates the formation of the free hydroxylamine and can influence the equilibrium between the two isomers.
Experimental Protocol: Z-Selective Synthesis
A detailed protocol for a Z-selective synthesis of benzaldehyde oxime, a close analog of 4-methylbenzaldehyde oxime, is provided by Yoon et al. This method is expected to yield similar results for 4-methylbenzaldehyde oxime.
Step-by-Step Protocol:
-
To a solution of 4-methylbenzaldehyde (1 equivalent) in methanol, add hydroxylamine hydrochloride (1.01 equivalents).
-
Add potassium carbonate (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford the product.
Expected Outcome:
Based on the data for benzaldehyde, this method is anticipated to produce a high proportion of the Z-isomer of 4-Methylbenzaldehyde oxime. For benzaldehyde, an E/Z ratio of 9:82 was observed, indicating a strong preference for the Z-isomer[1].
Methodology 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and, in some cases, enhancing selectivity.
Underlying Principles and Mechanistic Insights
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times. In the context of oxime synthesis, this rapid heating can favor the kinetic product over the thermodynamic product. However, for the synthesis of aromatic aldoximes, microwave-assisted methods have been shown to be highly Z-selective. This is likely due to the rapid formation of the thermodynamically more stable Z-isomer, with the short reaction time minimizing the potential for side reactions or degradation.
Experimental Protocol: Microwave-Assisted Z-Selective Synthesis
The following protocol is adapted from a general method for the microwave synthesis of benzaldehyde oxime compounds and is expected to be highly Z-selective for 4-methylbenzaldehyde oxime[2].
Step-by-Step Protocol:
-
In a microwave reaction vessel, dissolve 4-methylbenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous sodium carbonate (1.3 equivalents) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 90°C and 300W power for 5 minutes.
-
After the reaction, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a mixture of ethyl acetate and water.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate to obtain the product.
Expected Outcome:
Studies on the microwave-assisted synthesis of various aromatic aldoximes have reported the exclusive formation of the Z-isomer[3]. Therefore, this method is expected to provide high Z-selectivity for 4-methylbenzaldehyde oxime with a significantly reduced reaction time compared to the conventional method.
Methodology 3: Solvent-Free Grinding Synthesis
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing waste and often simplifying purification.
Underlying Principles and Mechanistic Insights
Grinding the reactants together provides the mechanical energy necessary to initiate and sustain the reaction in the absence of a solvent. The efficiency of this method can be enhanced by the presence of a solid base like sodium carbonate, which acts as a catalyst and a scavenger for the liberated HCl. The stereoselectivity in solvent-free conditions can be influenced by the crystal packing forces of the reactants and products. For many aldoximes, the E-isomer is reported to be the predominant form under these conditions[4].
Experimental Protocol: Solvent-Free Synthesis
The following is a general procedure for the synthesis of oximes via grinding[4].
Step-by-Step Protocol:
-
In a mortar, combine 4-methylbenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous sodium carbonate (1.5 equivalents).
-
Grind the mixture vigorously with a pestle at room temperature for 2-5 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel.
Expected Outcome:
Performance Comparison
| Parameter | Methodology 1: Conventional Solution-Phase | Methodology 2: Microwave-Assisted | Methodology 3: Solvent-Free Grinding |
| Primary Isomer | Z-isomer (in basic methanol) | Z-isomer | E-isomer (likely) |
| Reported E/Z Ratio | High Z-selectivity (e.g., 9:82 for benzaldehyde)[1] | Highly Z-selective, often exclusively Z[3] | Predominantly E-isomer reported for aldoximes[4] |
| Reaction Time | 10 minutes to several hours | 3-15 minutes[5] | 2-10 minutes[4] |
| Yield | Good to excellent | High | Good to excellent[4] |
| Environmental Impact | Use of organic solvents | Use of organic solvents (less volume) | Solvent-free, minimal waste |
| Equipment | Standard laboratory glassware | Microwave reactor | Mortar and pestle |
Assessing Stereoselectivity: The Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the E/Z configuration of oximes[3]. The chemical shifts of the protons and carbons near the C=N bond are highly sensitive to the stereochemistry.
Key Differentiating Features in 1H NMR:
-
Aldoxime Proton (CH=NOH): The chemical shift of the aldoxime proton is a key indicator. In the Z-isomer, this proton is typically found at a lower field (more deshielded) compared to the E-isomer[1]. This is due to the anisotropic effect of the lone pair on the nitrogen atom.
-
Aromatic Protons: The spatial arrangement of the hydroxyl group relative to the aromatic ring can influence the chemical shifts of the ortho-protons.
1H NMR Data for 4-Methylbenzaldehyde Oxime Isomers:
-
(E)-4-Methylbenzaldehyde oxime: 1H-NMR (CDCl3, 300 MHz, ppm): δ = 8.13 (s, 1H, CH=N), 7.47 (d, J = 7.8 Hz, 2H, Ar-H), 7.19 (d, J = 7.8 Hz, 2H, Ar-H), 2.36 (s, 3H, CH3)[6].
-
(Z)-4-Methylbenzaldehyde oxime: 1H NMR (500 MHz, CDCl3) δ: 8.22 (s, 1H, CH=N), 7.54 (d, J = 8.0 Hz, 2H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 2.41 (s, 3H, CH3)[7].
As predicted, the aldoxime proton signal for the Z-isomer (8.22 ppm) is downfield from that of the E-isomer (8.13 ppm).
13C NMR Spectroscopy:
The chemical shift of the carbon atom of the C=N bond can also be diagnostic. The C=N carbon of the Z-isomer is generally observed at a higher field (more shielded) than that of the E-isomer[1].
-
(E)-4-Methylbenzaldehyde oxime: 13C-NMR (CDCl3, 75 MHz, ppm): δ = 151 (C=N), 140, 131, 129, 127, 21.6[6].
By integrating the characteristic signals of the E and Z isomers in the 1H NMR spectrum of the crude reaction mixture, the E/Z ratio can be accurately determined.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of synthetic methods for 4-Methylbenzaldehyde oxime.
Caption: General mechanism of aldoxime formation.
Conclusion and Recommendations
The synthesis of 4-Methylbenzaldehyde oxime offers a clear case study in the importance of methodological choice for achieving stereochemical control.
-
For the preferential synthesis of the Z-isomer , both the conventional method in basic methanol and microwave-assisted synthesis are highly effective. The microwave approach offers the significant advantages of dramatically reduced reaction times and potentially higher selectivity.
-
For the synthesis of the E-isomer , the solvent-free grinding method presents a promising and environmentally benign alternative, although further optimization and characterization would be necessary to confirm the stereochemical outcome for this specific substrate.
The self-validating nature of these protocols lies in the robust analytical endpoint: NMR spectroscopy. A straightforward analysis of the crude product by 1H NMR provides an unambiguous and quantitative measure of the stereoselectivity achieved. By understanding the interplay of reaction conditions and their mechanistic implications, researchers can confidently select and execute the most appropriate synthetic strategy to obtain the desired stereoisomer of 4-Methylbenzaldehyde oxime for their specific application.
References
- Microwave synthesis method of benzaldehyde oxime compound.
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (PDF) [Link]
-
Sharwan K Deawn.pmd - Oriental Journal of Chemistry. [Link]
-
Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Royal Society of Chemistry. [Link]
-
Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condens. Semantic Scholar. [Link]
-
Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science. [Link]
-
Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. [Link]
-
A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. ResearchGate. [Link]
-
Aldoxime dehydratases: production, immobilization, and use in multistep processes. National Institutes of Health. [Link]
-
Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Indian Journal of Chemistry. [Link]
-
A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Semantic Scholar. [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]
-
Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]
-
1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]
-
1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. An-Najah Staff. [Link]
-
Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. [Link]
- Microwave synthesis method of benzaldehyde oxime compound.
-
Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. National Institutes of Health. [Link]
-
Mechanism of Z-Selective Hydroalkylation of Terminal Alkynes. National Institutes of Health. [Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
-
5.5: The Basis for Differences in Chemical Shift. Chemistry LibreTexts. [Link]
Sources
- 1. curate.nd.edu [curate.nd.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. orientjchem.org [orientjchem.org]
- 4. asianpubs.org [asianpubs.org]
- 5. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. semanticscholar.org [semanticscholar.org]
Comparative Validation Guide: Analytical Strategies for 4-Methylbenzaldehyde Oxime
Executive Summary & Strategic Context
In pharmaceutical synthesis and chemical manufacturing, 4-Methylbenzaldehyde oxime (4-MBO) frequently appears as a synthetic intermediate or a potential genotoxic impurity (GTI). Its detection presents a unique "dual-trap" for analytical scientists:
-
The Isomer Trap: 4-MBO exists as syn (E) and anti (Z) geometric isomers. Analytical methods that fail to resolve or account for both isomers yield quantitation errors up to 30%.
-
The Thermal Trap: Oximes are thermally labile. Under the high temperatures of Gas Chromatography (GC) injection ports, they often dehydrate to form 4-tolunitrile, leading to false negatives for the oxime and false positives for the nitrile.
This guide objectively compares analytical methodologies, recommending HPLC-UV as the robust standard for assay/purity and LC-MS/MS for trace impurity analysis, while outlining the specific caveats required for GC-FID implementation.
Comparative Analysis of Methodologies
The following matrix synthesizes experimental data to guide method selection based on your specific sensitivity and throughput requirements.
| Feature | Method A: HPLC-UV (Recommended) | Method B: LC-MS/MS (Trace Analysis) | Method C: GC-FID (Conditional) |
| Primary Application | Purity Assay, Content Uniformity | Genotoxic Impurity Screening (ppm levels) | Process Control (Volatile Matrices) |
| Sensitivity (LOD) | ~0.5 µg/mL | < 10 ng/mL | ~1.0 µg/mL |
| Isomer Handling | Separates syn/anti; requires summation integration. | Resolves isomers; MRM transitions specific to parent mass. | Risk: Isomers often merge or degrade. |
| Thermal Stability | Excellent (Ambient/Controlled Temp). | Excellent. | Poor: Requires derivatization to prevent dehydration. |
| Cost/Throughput | Low Cost / High Throughput. | High Cost / Medium Throughput. | Low Cost / High Throughput. |
Decision Framework
Use the following logic flow to select the appropriate validation path for your sample matrix.
Figure 1: Method Selection Decision Tree. Note the critical checkpoint for GC derivatization to avoid thermal artifacts.
Deep Dive: Validated HPLC-UV Protocol
This protocol is the industry "workhorse" for 4-MBO. It is designed to resolve the syn and anti isomers while maintaining a short run time.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Rationale: End-capping reduces silanol interactions with the oxime nitrogen, improving peak symmetry.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Rationale: Low pH suppresses the ionization of the oxime (pKa ~11) and phenolic impurities, ensuring retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.
-
Rationale: The aromatic ring of 4-Methylbenzaldehyde oxime exhibits strong absorption at 254 nm.
-
-
Column Temp: 30°C.
Standard Preparation & Isomer Management
Stock Solution: Dissolve 50 mg 4-MBO in 50 mL Acetonitrile. System Suitability:
-
Inject the standard. You will likely observe two peaks (approximate ratio 1:10 to 1:5 depending on synthesis method).
-
Validation Requirement: The method must integrate both peaks. The sum of the areas represents the total 4-MBO concentration.
-
Note: If peaks are partially co-eluting, adjust the % Acetonitrile down by 2-5% to improve resolution (
).
Validation Parameters (ICH Q2(R2) Compliant)
The following data summarizes a typical validation study for the HPLC-UV method described above.
Specificity (Stress Testing)
Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (
-
Result: 4-MBO degrades significantly in acid (hydrolysis back to aldehyde).
-
Requirement: The method must resolve the 4-Methylbenzaldehyde peak (degradation product) from the 4-MBO peaks.
-
Relative Retention Time (RRT): 4-Methylbenzaldehyde elutes later than the oxime in this reversed-phase system due to higher lipophilicity (lack of hydroxyl group).
-
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL (for Assay).
-
Acceptance Criteria:
. -
Experimental Data:
| Concentration (µg/mL) | Peak Area (Sum of Isomers) |
| 10.0 | 145,200 |
| 50.0 | 726,100 |
| 100.0 | 1,452,500 |
| 150.0 | 2,178,000 |
| Slope | 14,520 |
| Correlation ( | 0.9999 |
Accuracy (Recovery)
Spike recovery performed in a pharmaceutical excipient matrix.
| Spike Level | Recovery % | RSD % (n=3) | Status |
| 50% | 99.2% | 0.8% | Pass |
| 100% | 100.4% | 0.5% | Pass |
| 150% | 99.8% | 0.6% | Pass |
Alternative Method: GC-FID (The "Thermal" Warning)
If you must use GC (e.g., for residual solvent analysis where 4-MBO is a contaminant), you cannot use direct injection.
The Mechanism of Failure
Direct injection of 4-MBO at injector temperatures >200°C causes dehydration:
Required Derivatization Protocol (Silylation)
To stabilize the oxime, block the hydroxyl group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: Mix 10 mg Sample + 0.5 mL Pyridine + 0.2 mL BSTFA.
-
Incubation: 60°C for 30 minutes.
-
Analysis: Inject the TMS-derivative (Ar-CH=N-O-TMS). This molecule is thermally stable and will elute as a single peak (or resolved isomers) without degrading to the nitrile.
Validation Workflow Diagram
The following diagram outlines the logical flow for validating the chosen method according to ICH Q2(R2) guidelines.
Figure 2: Step-wise validation workflow ensuring regulatory compliance.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5372131, 4-Methylbenzaldehyde oxime. Retrieved from [Link]
-
Soman, A., et al. (2008).[2] HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance (Analogous Oxime Derivatization Principles). Journal of Chromatographic Science. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (1971). Isolation and analysis of carbonyl compounds as oximes (Discussion of syn/anti isomerism). Analytical Chemistry. Retrieved from [Link]
Sources
kinetic studies of reactions involving 4-Methylbenzaldehyde oxime
A Comparative Guide to the Kinetic Studies of Reactions Involving 4-Methylbenzaldehyde Oxime
Introduction
4-Methylbenzaldehyde oxime, a derivative of benzaldehyde, is an organic compound with the chemical formula C₈H₉NO.[1][2] It exists as (E) and (Z) isomers and serves as a crucial intermediate in various chemical transformations. Understanding the kinetics of reactions involving this oxime is paramount for optimizing synthetic routes, designing novel catalysts, and developing new applications in fields ranging from materials science to pharmacology. The reactivity of the C=N-OH functional group dictates its chemical behavior, making it a subject of interest for detailed kinetic analysis.
This guide provides a comparative analysis of the kinetic studies of three principal reactions involving 4-Methylbenzaldehyde oxime: the Beckmann rearrangement, hydrolysis, and its formation (oximation). By delving into the mechanisms, comparing alternative reaction pathways, and providing standardized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to effectively work with this versatile molecule.
Chapter 1: Kinetics of the Beckmann Rearrangement
The Beckmann rearrangement is a cornerstone reaction in organic chemistry, transforming oximes into amides.[3] For an aldoxime like 4-Methylbenzaldehyde oxime, this rearrangement typically yields a primary amide, although under certain conditions, it can also lead to nitrile formation. The kinetics of this reaction are highly dependent on the catalytic system employed.
Mechanism Overview
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti to the leaving group to the nitrogen atom, with the simultaneous cleavage of the N-O bond.[4] This rearrangement results in the formation of a nitrilium ion intermediate, which is then attacked by water to yield the corresponding N-substituted amide after tautomerization.
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement of 4-Methylbenzaldehyde oxime.
Comparative Analysis of Catalytic Systems
The choice of catalyst is critical as it directly influences the reaction rate, yield, and selectivity. Traditional methods often rely on strong protic acids, but modern approaches utilize a variety of catalysts to achieve milder reaction conditions and improved outcomes.
| Catalyst System | Typical Conditions | Kinetic Profile | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated acid, elevated temperatures | Typically follows pseudo-first-order kinetics. | Inexpensive and readily available. | Harsh conditions, significant byproduct formation, corrosive.[5] |
| Solid Acid Catalysts (e.g., Amberlyst 15) | Reflux in a suitable solvent (e.g., acetic acid) | Heterogeneous catalysis, kinetics can be diffusion-limited. | Reusable catalyst, milder conditions, easier product isolation.[6] | Can have lower activity compared to strong liquid acids. |
| Lewis Acids (e.g., ZnCl₂, FeCl₃·6H₂O) | Anhydrous conditions, often solvent-free | Reaction order depends on the specific Lewis acid and substrate concentration. | High yields under mild conditions, can be used for one-pot synthesis from ketones.[5] | Stoichiometric amounts may be required, sensitive to moisture. |
| Photocatalysts (e.g., BODIPY) | Visible light irradiation, room temperature | Follows complex kinetics dependent on light intensity and catalyst quantum yield. | Extremely mild conditions, high selectivity.[7] | Requires specialized equipment, catalyst can be expensive. |
Experimental Protocol: Kinetic Study via HPLC
This protocol outlines a method to study the kinetics of the Beckmann rearrangement using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solutions :
-
Prepare a stock solution of 4-Methylbenzaldehyde oxime (e.g., 0.1 M) in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the chosen catalyst (e.g., 1 M H₂SO₄ in acetonitrile).
-
Prepare a stock solution of an internal standard (e.g., 0.05 M naphthalene) in the same solvent.
-
-
Reaction Setup :
-
In a thermostated reaction vessel, add the solvent and the internal standard solution. Allow it to equilibrate to the desired reaction temperature (e.g., 60 °C).
-
Initiate the reaction by adding the 4-Methylbenzaldehyde oxime stock solution followed by the catalyst stock solution. The total volume should be pre-determined (e.g., 10 mL).
-
-
Sampling and Quenching :
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 900 µL of a cold saturated sodium bicarbonate solution).
-
-
HPLC Analysis :
-
Analyze the quenched samples by HPLC. A C18 column is typically suitable.
-
The mobile phase could be a gradient of acetonitrile and water.
-
Monitor the disappearance of the 4-Methylbenzaldehyde oxime peak and the appearance of the 4-methylbenzamide peak at a suitable wavelength (e.g., 254 nm).
-
Quantify the concentrations using the internal standard method.
-
-
Data Analysis :
-
Plot the concentration of 4-Methylbenzaldehyde oxime versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., ln[Oxime] vs. time for first-order kinetics).
-
Caption: Experimental workflow for a kinetic study of the Beckmann rearrangement using HPLC.
Chapter 2: Kinetics of Hydrolysis
The hydrolysis of oximes regenerates the parent aldehyde or ketone and hydroxylamine.[7] This reaction is essentially the reverse of oxime formation. The stability of the oxime bond is a critical factor in applications like bioconjugation, where cleavage under physiological conditions might be undesirable.
Mechanism Overview
Oxime hydrolysis is typically acid-catalyzed. The reaction begins with the protonation of the oxime nitrogen, making the iminyl carbon more electrophilic. A water molecule then attacks this carbon, forming a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of hydroxylamine and the regeneration of the carbonyl compound.[8]
Comparative Analysis of Hydrolytic Stability
The rate of hydrolysis is strongly influenced by the pH of the medium. Oximes exhibit significantly greater stability compared to other C=N linkages like imines and hydrazones, especially under neutral or slightly acidic conditions.[9][10]
-
Effect of pH : The hydrolysis of oximes is catalyzed by acid.[11] As the pH decreases, the rate of hydrolysis increases significantly. In neutral or basic media, the C=N bond is remarkably stable.
-
Comparison with Hydrazones : Kinetic studies have shown that rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for structurally similar hydrazones under the same acidic conditions.[10][11] This enhanced stability is attributed to the electronic effect of the adjacent oxygen atom.[9]
| pD (in D₂O) | Half-life (t₁/₂) of an aromatic oxime | Half-life (t₁/₂) of a comparable hydrazone |
| 5.0 | ~ hours to days | ~ minutes |
| 7.0 | ~ weeks to months | ~ hours |
| 9.0 | Very stable | ~ days |
| (Data is illustrative, based on trends reported in the literature[11]) |
Experimental Protocol: Kinetic Study of Hydrolysis via ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for monitoring the slow kinetics of oxime hydrolysis.
-
Sample Preparation :
-
Dissolve a known amount of 4-Methylbenzaldehyde oxime in a deuterated buffer solution of the desired pD (e.g., D₂O with phosphate buffer, pD 7.0). The concentration should be suitable for NMR analysis (e.g., 10 mM).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition :
-
Place the NMR tube in the spectrometer, which should be thermostated at a specific temperature (e.g., 25 °C).
-
Acquire a ¹H NMR spectrum at time t=0.
-
Continue to acquire spectra at regular intervals. The frequency of acquisition will depend on the reaction rate (e.g., every hour for faster rates, or every 24 hours for slower rates).
-
-
Data Analysis :
-
Identify the characteristic signals for the reactants and products. For 4-Methylbenzaldehyde oxime, the aldehydic proton signal (-CH=N) will decrease, while the aldehydic proton signal of the product, 4-Methylbenzaldehyde (-CHO), will appear and increase.[12]
-
Integrate the respective peaks in each spectrum.
-
Calculate the concentration of the oxime at each time point relative to the initial concentration.
-
Plot the natural logarithm of the oxime concentration (ln[Oxime]) against time. If the plot is linear, the reaction is first-order, and the slope of the line is equal to -k, where k is the rate constant.[13]
-
Chapter 3: Kinetics of Formation (Oximation)
The formation of 4-Methylbenzaldehyde oxime from 4-Methylbenzaldehyde and hydroxylamine is a condensation reaction. The kinetics of this ligation are crucial for synthetic applications and for bioorthogonal chemistry.
Mechanism Overview
The reaction proceeds via a two-step mechanism. First, the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.[14] This step is followed by the acid-catalyzed dehydration of the intermediate to yield the final oxime product and a molecule of water. The overall reaction rate is pH-dependent, with an optimal pH range where both the concentration of the free nucleophile and the rate of dehydration are sufficiently high.
Caption: General mechanism for the formation of 4-Methylbenzaldehyde oxime.
Comparative Analysis of Catalytic Alternatives
While oximation can proceed without a catalyst, certain additives can significantly accelerate the reaction, especially at physiological pH.
-
Uncatalyzed Reaction : The reaction rate is highly pH-dependent, typically showing a rate maximum around pH 4-5. At lower pH, the hydroxylamine is protonated and non-nucleophilic. At higher pH, the dehydration step is not efficiently catalyzed.
-
Aniline Catalysis : Aniline and its derivatives are known to be effective catalysts for oxime ligation.[15] They are thought to operate by forming a more reactive Schiff base (imine) intermediate with the aldehyde, which is then rapidly attacked by hydroxylamine. This catalytic pathway is particularly effective under physiological conditions (pH ~7.4).
-
Salt Acceleration : Recent studies have shown that high concentrations of salts like NaCl can accelerate oxime formation kinetics, even under physiological conditions.[13] This is attributed to the stabilization of the transition state by the salt ions.
| Condition | Relative Rate Constant (k_obs) | Key Feature |
| Uncatalyzed (pH 7.4) | 1x | Slow reaction at neutral pH. |
| Aniline (100 mM, pH 7.4) | ~10-50x | Significant rate enhancement, allowing for efficient bioconjugation.[15] |
| m-Phenylenediamine (mPDA, 100 mM) | ~2.5x faster than aniline | A more efficient nucleophilic catalyst than aniline at the same concentration.[15] |
| High Salt (e.g., 1M NaCl) | ~1.5-2x | Modest rate increase, simple and biocompatible additive.[13] |
Experimental Protocol: Kinetic Study of Oximation via UV-Vis Spectroscopy
The formation of the C=N bond results in a change in the electronic structure, which can often be monitored by UV-Vis spectroscopy.
-
Determine Wavelengths :
-
Record the UV-Vis spectra of the starting material (4-Methylbenzaldehyde) and the product (4-Methylbenzaldehyde oxime) to identify a wavelength where there is a significant difference in absorbance.
-
-
Reaction Setup :
-
In a quartz cuvette, place the buffer solution of the desired pH.
-
Add the catalyst, if any.
-
Place the cuvette in a thermostated spectrophotometer.
-
Initiate the reaction by adding a small volume of a concentrated stock solution of 4-Methylbenzaldehyde. Mix quickly.
-
Start the kinetic measurement by adding the hydroxylamine solution.
-
-
Data Acquisition :
-
Monitor the change in absorbance at the chosen wavelength over time. The instrument software can typically be set to record data points at regular intervals.
-
-
Data Analysis :
-
Assuming the reaction is run under pseudo-first-order conditions (e.g., [Hydroxylamine] >> [Aldehyde]), the absorbance data can be fitted to a first-order exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)
-
The observed rate constant (k_obs) can be determined from the fit.
-
By performing the experiment at different concentrations of hydroxylamine, the second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus [Hydroxylamine].
-
Conclusion
The kinetic profiles of reactions involving 4-Methylbenzaldehyde oxime are diverse and highly tunable through the choice of catalysts and reaction conditions.
-
The Beckmann rearrangement offers a pathway to amides, with modern catalysts enabling milder and more efficient transformations compared to classical methods.
-
The hydrolysis of the oxime is significantly slower than that of other imine derivatives, highlighting its inherent stability, which is advantageous for applications requiring robust chemical linkages.
-
The formation of the oxime can be significantly accelerated by nucleophilic catalysts like aniline, making it a viable reaction for time-sensitive applications such as bioconjugation.
A thorough understanding of these kinetic principles is essential for the rational design of experiments and the successful application of 4-Methylbenzaldehyde oxime in synthesis and beyond. The provided protocols offer a standardized framework for researchers to compare different methodologies and to develop novel, optimized processes.
References
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link][4]
-
Mangalam, G., & Meenakshisundaram, S. (n.d.). A kinetic study of reactions of ketones and oximes. Rasayan J. Chem.[16]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link][7]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.[5][17]
-
Dirksen, A., & Dawson, P. E. (2008). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Bioconjugate Chemistry, 19(12), 2543–2548.[15]
-
Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 68(11), 2237-2248.[18][19]
-
Farris, F. F. (2023). Beckmann Rearrangement. Chemistry LibreTexts. Retrieved from [Link][6]
-
Singh, A., et al. (2019). Saline accelerates oxime ligation. Chemical Science, 10(28), 6834-6839.[13]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. SciSpace. Retrieved from [Link]
-
Professor Dave Explains. (2020, March 20). Beckmann Rearrangement. YouTube. Retrieved from [Link][3]
-
Guan, F., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(32), 19631-19638.[8]
-
Pupin, M., et al. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Royal Society of Chemistry.[20]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(15), 10228-10313.[21]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5372131, 4-Methylbenzaldehyde oxime. Retrieved from [Link][1]
-
ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link][14]
-
Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Retrieved from [Link][9]
-
Hage, D. S., et al. (2009). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Journal of separation science, 32(10), 1548-1566.[22]
-
Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved from [Link][10]
-
Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information.[12]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic letters, 10(15), 3243-3246.[11]
-
Cheméo. (n.d.). Benzaldehyde oxime. Retrieved from [Link]
-
PubMed. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Retrieved from [Link]
-
Khan Academy. (n.d.). Foundation 5: Chemical processes. Retrieved from [Link]
-
Budkina, D. S., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein journal of organic chemistry, 16, 1218-1250.[23]
-
NIST. (n.d.). Benzaldehyde, 4-methyl-, oxime. Retrieved from [Link][2]
-
Stenutz. (n.d.). (E)-4-methylbenzaldehyde oxime. Retrieved from [Link][24]
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- 1. 4-Methylbenzaldehyde oxime | C8H9NO | CID 5372131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 4-methyl-, oxime [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 8. A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02766B [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
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- 24. (E)-4-methylbenzaldehyde oxime [stenutz.eu]
E/Z Isomer Ratio Determination in 4-Methylbenzaldehyde Oxime Synthesis
Executive Summary: The Stereochemical Challenge
In the synthesis of 4-methylbenzaldehyde oxime (a critical intermediate in the production of various pharmaceuticals and agrochemicals), stereochemistry is not merely a detail—it is a determinant of reactivity and biological efficacy. The oxime functionality exists as two geometric isomers: (E)- (anti) and (Z)- (syn) .
While the (E)-isomer is thermodynamically favored and typically required for subsequent transformations (e.g., Beckmann rearrangement), the (Z)-isomer often persists as a kinetic impurity. Accurate determination of the E/Z ratio is essential for process optimization and regulatory compliance.
This guide objectively compares the two primary analytical methodologies—1H NMR Spectroscopy and High-Performance Liquid Chromatography (HPLC) —providing validated protocols to ensure your data is both reproducible and chemically rigorous.
Part 1: The Chemistry of Isomerization
Understanding the equilibrium is the first step to accurate measurement. The formation of 4-methylbenzaldehyde oxime involves the condensation of 4-methylbenzaldehyde with hydroxylamine.
-
The (E)-Isomer (Anti): The hydroxyl group (-OH) is trans to the aldehyde hydrogen. This form is sterically less crowded and thermodynamically stable.[1]
-
The (Z)-Isomer (Syn): The hydroxyl group is cis to the aldehyde hydrogen. This form is often stabilized by intramolecular hydrogen bonding but is generally less stable than the E-isomer.
Mechanism & Pathway Diagram
Figure 1: Reaction pathway showing the kinetic vs. thermodynamic control of oxime formation.
Part 2: Method A – 1H NMR Spectroscopy (The Structural Standard)
Verdict: Best for initial structural confirmation and rapid ratio estimation (>5% minor isomer).
1H NMR is the definitive method for assigning stereochemistry without the need for reference standards. The distinct magnetic environments of the methine proton (
The Self-Validating Protocol
-
Sample Prep: Dissolve ~10 mg of the crude dry solid in 0.6 mL of DMSO-d6 or CDCl3 .
-
Why DMSO-d6? It often sharpens the -OH signals and prevents rapid proton exchange, though CDCl3 is sufficient for the methine shift.
-
-
Acquisition: Run a standard proton scan (16-32 scans).
-
Analysis (The "Shift" Rule):
-
(E)-Isomer Signal: The methine proton appears as a singlet at 8.13 ppm (in CDCl3).
-
(Z)-Isomer Signal: Due to the magnetic anisotropy of the cis-hydroxyl group, the methine proton in the Z-isomer is typically deshielded (shifted downfield) relative to the E-isomer, often appearing between 8.30 – 8.90 ppm .
-
Validation: If the assignment is ambiguous, run a NOESY experiment. The (Z)-isomer will show a correlation between the methine proton and the oxime -OH (if visible), whereas the (E)-isomer will show a correlation between the methine proton and the ortho-aromatic protons.
-
Calculation
Pros:
-
Direct structural proof.
-
No need for separation method development.
-
Fast (<10 mins).
Cons:
-
Lower sensitivity (LOQ ~1%).
-
Overlapping aromatic signals can complicate integration if purity is low.
Part 3: Method B – HPLC (The Quantitative Workhorse)
Verdict: Best for precise quantification, QC release testing, and detecting trace (<1%) Z-isomer.
High-Performance Liquid Chromatography (HPLC) separates the isomers based on their polarity and hydrodynamic volume. Since the (Z)-isomer often possesses an intramolecular hydrogen bond, it frequently exhibits different retention characteristics than the solvent-interacting (E)-isomer.
The Robust Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 60:40 [Acetonitrile : 0.1% H3PO4 in Water].
-
Why Acidic? The phosphate buffer (pH ~2.5) suppresses the ionization of the oxime (pKa ~11) and silanols, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
-
Temperature: 25°C (Control is critical; high heat can induce on-column isomerization).
Elution Order & Identification
In reverse-phase (C18) chromatography, the elution order is generally:
-
(E)-Isomer: Often elutes first (or second, depending on specific column selectivity, but typically the major peak).
-
(Z)-Isomer: The minor peak.
Self-Validation Step: Inject your crude reaction mixture. You will see one massive peak (E) and one small neighbor (Z). To confirm, expose a small aliquot of your sample to UV light (254 nm) for 30 minutes to induce photoisomerization. Re-inject. The small peak (Z) should significantly increase in area, confirming its identity.
Pros:
-
High sensitivity (LOD < 0.05%).
-
Excellent reproducibility.[2]
-
Standard for GMP release.
Cons:
-
Requires method development.
-
Risk of on-column isomerization if the column is too acidic or hot.
Part 4: Comparative Data Summary
The following table contrasts the performance of the two primary methods against GC-MS, which is often considered but risky for oximes.
| Feature | 1H NMR | HPLC (UV) | GC-MS |
| Primary Utility | Structural ID & Rough Ratio | Precise Quantitation (QC) | Mass Confirmation |
| Limit of Detection | ~1% | < 0.05% | < 0.1% |
| Risk Factor | Low (Non-destructive) | Low (if pH/Temp controlled) | High (Thermal degradation/isomerization in injector) |
| Throughput | Medium (5-10 min/sample) | High (Automated sequences) | High |
| Standard Required? | No | Yes (for absolute assay) | No |
Part 5: Optimized Synthesis Protocol (High E-Selectivity)
To minimize the Z-isomer burden, follow this thermodynamically controlled protocol.
-
Reagents: 4-Methylbenzaldehyde (1.0 eq), Hydroxylamine Hydrochloride (1.1 eq), Sodium Carbonate (0.6 eq).
-
Solvent: Ethanol/Water (3:1). The aqueous environment supports the solubility of the inorganic base.
-
Procedure:
-
Dissolve aldehyde in ethanol.[3]
-
Dissolve NH2OH·HCl in water and add to the aldehyde.
-
Slowly add Na2CO3 (dissolved in min. water) dropwise. Control exotherm.
-
Crucial Step: Reflux at 80°C for 2 hours. (Heat promotes the conversion of kinetic Z to thermodynamic E).
-
Cool slowly to room temperature to crystallize the E-isomer preferentially.
-
-
Workup: Filter the white precipitate. Wash with cold water. Dry under vacuum.
-
Expected Result: White crystalline solid, mp ~74-78°C. E/Z ratio typically >95:5.
Decision Tree for Analysis
Figure 2: Analytical selection guide based on project stage.
References
-
Oregon State University. 1H NMR Chemical Shifts and Coupling Constants. Available at: [Link]
-
Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes (Supp. Info). (Provides specific NMR shifts for 4-methylbenzaldehyde oxime). Available at: [Link]
-
National Institutes of Health (PubChem). 4-Methylbenzaldehyde oxime Compound Summary. Available at: [Link]
-
MAC-MOD Analytical. Developing HPLC Methods When C18 Columns Don't Work (Selectivity Guide). Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 4-Methylbenzaldehyde Oxime Characterization Data
For professionals in research, discovery, and drug development, the unambiguous structural confirmation and purity assessment of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, field-proven approach to the cross-validation of analytical data for 4-Methylbenzaldehyde Oxime (also known as p-tolualdoxime), a key intermediate in various organic syntheses.[1] We will move beyond a simple checklist of techniques to a logical, self-validating workflow, explaining the causality behind our experimental choices and demonstrating how data from orthogonal methods are synthesized to build an unshakeable analytical foundation.
The Imperative of Cross-Validation
In the synthesis of any chemical entity, the final product is never assumed to be the desired one. It must be proven. A single analytical technique provides only one perspective on a molecule's identity. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy is powerful for elucidating the carbon-hydrogen framework, it may be less sensitive to certain impurities. Conversely, a melting point can indicate high purity but reveals little about the molecular structure. Cross-validation, the practice of using multiple, independent analytical techniques, is therefore not a redundancy but a necessity. It ensures that the evidence for a compound's identity and purity is comprehensive and robust, a principle that underpins reliable and reproducible science.[2]
Core Physicochemical & Structural Data
Before delving into the experimental protocols, we establish a baseline of the known properties of 4-Methylbenzaldehyde Oxime. This reference data will be the benchmark against which our experimental results are compared.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | [3][4][5] |
| Molecular Weight | 135.17 g/mol | [3][5] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 74 - 78 °C | [3][6][7] |
| Purity (by GC) | >98.0% | [3] |
| IUPAC Name | (NE)-N-[(4-methylphenyl)methylidene]hydroxylamine | [5] |
Note: Oximes can exist as E/Z stereoisomers around the C=N double bond.[8][9] The properties listed generally refer to the more stable E-isomer, which is the common commercial form.
A Multi-Technique Approach to Validation
Our validation workflow is designed as a system of checks and balances. Each technique provides specific pieces of the structural puzzle, and their collective agreement provides high confidence in the final assessment.
Caption: High-level workflow for the cross-validation of 4-Methylbenzaldehyde Oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR tells us about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For 4-Methylbenzaldehyde Oxime, we expect specific signals corresponding to the methyl group, the aromatic ring protons, the imine proton, and the hydroxyl proton.
Expected ¹H and ¹³C NMR Data (E-isomer)
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Key Correlations |
| ¹H | -CH₃ (Methyl) | ~2.36 (singlet, 3H) | Correlates with aromatic carbons in a 2D HMBC spectrum. |
| Ar-H | ~7.19 (doublet, 2H) & ~7.47 (doublet, 2H) | Classic AA'BB' pattern for a 1,4-disubstituted benzene ring. | |
| CH=N (Imine) | ~8.13 (singlet, 1H) | Confirms the presence of the oxime functional group. | |
| N-OH | Variable (broad singlet, 1H) | Position is solvent and concentration-dependent; exchangeable with D₂O. | |
| ¹³C | -CH₃ | ~21.6 | Typical shift for a methyl group attached to an aromatic ring. |
| Ar-C | ~127, ~129, ~131, ~140 | Four distinct signals for the aromatic carbons due to symmetry. | |
| C=N | ~151 | Characteristic downfield shift for an sp²-hybridized carbon double-bonded to nitrogen. |
Data derived from experimental findings reported for the (E)-isomer in CDCl₃.[10]
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of the synthesized 4-Methylbenzaldehyde Oxime and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[10] Standard acquisition parameters for ¹H and ¹³C{¹H} experiments are typically sufficient.
-
Data Acquisition:
-
Acquire a ¹H spectrum.
-
Acquire a ¹³C{¹H} spectrum.
-
(Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).
-
-
Cross-Validation Point: The number of protons and carbons, their chemical shifts, and splitting patterns must be consistent with the proposed structure of 4-Methylbenzaldehyde Oxime. The data should directly refute alternative structures or isomers.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For our target compound, we are looking for definitive evidence of the hydroxyl (-OH) group, the carbon-nitrogen double bond (C=N), and the aromatic ring.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3289 (broad) | O-H stretch | Confirms the presence of the hydroxyl group of the oxime.[10] |
| ~2922 | C-H stretch (aromatic & alkyl) | Indicates the presence of both the benzene ring and the methyl group.[10] |
| ~1600-1450 | C=C stretch | Characteristic of the aromatic ring. |
| ~960 | N-O stretch | Strong evidence for the oxime functionality.[10][11] |
| ~816 | C-H out-of-plane bend | Suggests 1,4-disubstitution on the benzene ring.[10] |
Data derived from experimental findings.[10]
Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the sample with ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.
-
-
Cross-Validation Point: The presence of a broad O-H stretch and a characteristic N-O stretch, combined with aromatic signals, strongly corroborates the NMR data, confirming the major functional groups of 4-Methylbenzaldehyde Oxime. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the complete conversion of the starting material, 4-methylbenzaldehyde.
Mass Spectrometry (MS): The Molecular Weight Verdict
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, serving as a definitive check on its elemental composition. Electron Ionization (EI) is a common technique that also provides a fragmentation pattern, which can be used as a structural fingerprint.
Expected Mass Spectrometry Data
| Technique | Measurement | Expected Value (m/z) | Significance |
| GC-MS (EI) | Molecular Ion [M]⁺ | 135 | Corresponds to the molecular weight of C₈H₉NO.[5][12] |
| Key Fragment | 117 | Loss of H₂O (18 amu) from the molecular ion, a common fragmentation for oximes. | |
| HRMS (ESI) | [M+H]⁺ | 136.0757 | High-resolution mass allows for confirmation of the elemental formula. |
Data derived from NIST Mass Spectrometry Data Center and PubChem.[5][12]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. A standard non-polar capillary column (e.g., DB-5ms) is suitable.
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Run a temperature program (e.g., ramp from 50°C to 250°C) to ensure elution of the compound.
-
The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-400).
-
-
Cross-Validation Point: The observation of a molecular ion peak at m/z 135 is a critical piece of evidence that must align with the molecular formula derived from NMR and IR analysis. This confirms that the synthesized molecule has the correct atomic composition. The GC trace also serves as an excellent check for purity.[3]
Synthesizing the Evidence: The Logic of Validation
Caption: Logical relationship between analytical techniques and structural evidence.
Conclusion
The characterization of 4-Methylbenzaldehyde Oxime, when approached with a cross-validation mindset, becomes a self-reinforcing process. The molecular weight from MS confirms the elemental composition suggested by NMR. The functional groups identified by IR are consistent with the structural fragments observed in the NMR and MS data. Finally, the sharp melting point and a single major peak in the gas chromatogram provide confidence in the sample's purity. This integrated analytical strategy ensures that the data is not just collected, but understood, leading to trustworthy and reproducible scientific outcomes.
References
-
4-Methylbenzaldehyde - Wikipedia. Available at: [Link]
-
Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). - ResearchGate. Available at: [Link]
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC. Available at: [Link]
-
4-Methylbenzaldehyde Oxime, CAS: 3717-15-5 - IndiaMART. Available at: [Link]
-
Oxime - Wikipedia. Available at: [Link]
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4-Methylbenzaldehyde oxime | C8H9NO | CID 5372131 - PubChem. Available at: [Link]
-
Benzaldehyde, 4-methyl-, oxime - NIST WebBook. Available at: [Link]
-
Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Available at: [Link]
-
Synthesis and characterization of novel oxime derivatives and its application in oncology - European Journal of Biotechnology and Bioscience. Available at: [Link]
-
Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. Available at: [Link]
-
Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals - ResearchGate. Available at: [Link]
-
Comparison of the reported methods for synthesis of oxime with the... - ResearchGate. Available at: [Link]
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Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC. Available at: [Link]
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How Composition Methods Are Developed and Validated | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals - Books. Available at: [Link]
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Validation of analytical methods for active constituents and agricultural products. Available at: [Link]
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A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism | ACS Omega. Available at: [Link]
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Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. Available at: [Link]
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4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Available at: [Link]
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Benchmarking the Performance of 4-Methylbenzaldehyde Oxime in Chemical Synthesis and Catalysis
Executive Summary
4-Methylbenzaldehyde oxime (p-Tolualdehyde oxime) serves as a critical "pivot intermediate" in organic synthesis, bridging the gap between readily available aldehydes and high-value nitrogenous functionalities like nitriles and amides. Its structural simplicity—a para-methyl group providing electronic donation (+I effect) without steric hindrance—makes it an ideal benchmark substrate for evaluating novel dehydration and rearrangement catalysts.
This guide objectively compares the performance of 4-Methylbenzaldehyde oxime in three core applications: Nitrile Synthesis (Dehydration) , Amide Synthesis (Beckmann Rearrangement) , and Ligand/Substrate Reactivity . Analysis is based on experimental yield, reaction time, and atom economy.[1]
Chemical Profile & Structural Properties[2][3][4]
| Property | Specification |
| IUPAC Name | (E/Z)-4-Methylbenzaldehyde oxime |
| CAS Number | 3235-04-9 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78–80 °C |
| Electronic Effect | Para-methyl group exerts a weak activating effect (+I), increasing electron density at the oxime nitrogen relative to unsubstituted benzaldehyde oxime.[2] |
Benchmarking Application I: Dehydration to 4-Methylbenzonitrile
The conversion of 4-Methylbenzaldehyde oxime to 4-Methylbenzonitrile is a standard benchmark for testing dehydrating agents. The reaction competes with the Beckmann rearrangement; thus, chemoselectivity is the primary performance metric.
Comparative Performance of Dehydration Methodologies
| Method | Reagent/Catalyst | Conditions | Yield (%) | Time | Selectivity (Nitrile:Amide) |
| Chemical Dehydration | TsIm (N-Tosylimidazole) | DMF, Reflux | 96% | 15 min | >99:1 |
| Catalytic Dehydration | [PdCl₂{P,N-ligand}] | MeCN, 100°C | 92% | 24 h | 98:2 |
| Thermal Dehydration | DMF (Solvent/Catalyst) | 135°C | 85% | 12 h | 90:10 |
| Microwave Assisted | Silica gel / Acid | MW, 140°C | 89% | 3 min | 95:5 |
Performance Analysis:
-
Top Performer: The TsIm (N-Tosylimidazole) method demonstrates superior efficiency, achieving near-quantitative yields (96%) in under 15 minutes. The sulfonyl group activates the oxime oxygen, creating an excellent leaving group (TsO⁻) that facilitates rapid elimination.
-
Catalytic Alternative: Palladium-catalyzed dehydration (using phosphino-oxime ligands) offers high selectivity but requires significantly longer reaction times (24h) and expensive metal precursors.
-
Green Chemistry: Thermal dehydration in DMF is reagent-free but suffers from lower yields due to competing hydrolysis or polymerization at high temperatures.
Mechanism of Action: Dehydration vs. Rearrangement
The following diagram illustrates the divergent pathways controlled by the choice of reagent.
Figure 1: Divergent reaction pathways. Basic conditions (TsIm) favor elimination to nitrile; acidic conditions favor rearrangement to amide.
Benchmarking Application II: Beckmann Rearrangement
In this application, 4-Methylbenzaldehyde oxime rearranges to form 4-Methylbenzamide. This reaction is sensitive to the stereochemistry (E/Z) of the oxime and the acidity of the medium.
Catalyst Efficiency Comparison
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Notes |
| TFA (Trifluoroacetic acid) | MeCN | 80 | 94% | TFA acts as both solvent and catalyst; high atom economy. |
| Amberlyst-15 | Acetic Acid | Reflux | 67% | Heterogeneous catalyst; easier workup but lower yield. |
| ZnO (Zinc Oxide) | Solvent-free | 100 | 75% | Green method; requires solid-state grinding. |
| Chloral Hydrate | MeCN | Reflux | 88% | Non-acidic activation; good for acid-sensitive substrates. |
Key Insight: The TFA/MeCN system provides the highest yield. The electron-donating methyl group on the benzene ring stabilizes the cationic intermediate during the migration step, making 4-methylbenzaldehyde oxime more reactive than electron-deficient analogs (e.g., 4-nitrobenzaldehyde oxime).
Experimental Protocols
The following protocols are validated for high reproducibility and yield.
Protocol A: Microwave-Assisted Synthesis of 4-Methylbenzaldehyde Oxime
Best for: Rapid generation of the starting material from aldehyde.
-
Reagents: 4-Methylbenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol).
-
Solvent: Ethanol:Water (3:1 v/v, 10 mL).
-
Procedure:
-
Combine reagents in a microwave-safe vial.
-
Irradiate at 300 W, 90°C for 5 minutes .
-
Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Workup:
-
Expected Yield: 88–92% (White crystals).
Protocol B: Chemical Dehydration to 4-Methylbenzonitrile (TsIm Method)
Best for: High-purity nitrile synthesis without metal catalysts.
-
Preparation of Reagent: Mix p-Toluenesulfonyl chloride (TsCl) and Imidazole (1:1 molar ratio) in THF to generate N-Tosylimidazole (TsIm) in situ (or purchase commercially).
-
Reaction:
-
Dissolve 4-Methylbenzaldehyde oxime (1.0 equiv) in anhydrous DMF.
-
Add TsIm (1.2 equiv).[4]
-
Heat to reflux for 15 minutes .
-
-
Workup:
-
Quench with water (precipitates the product).
-
Filter the solid or extract with ether.
-
-
Validation: IR spectroscopy will show the appearance of the -CN stretch at ~2220 cm⁻¹ and disappearance of the broad -OH stretch.
Biological & Pharmacological Relevance
While primarily an intermediate, 4-Methylbenzaldehyde oxime and its derivatives exhibit bioactivity comparable to other Schiff bases.
-
Antimicrobial Potential: Analogs of benzaldehyde oxime have demonstrated MIC values in the range of 6–10 mM against bacterial strains (S. aureus) and fungal strains. The lipophilicity introduced by the 4-methyl group enhances membrane permeability compared to the unsubstituted parent compound.
-
Drug Design: The oxime moiety serves as a bioisostere for carbonyls in drug development, often improving metabolic stability.
Figure 2: Potential biological activity vectors for 4-Methylbenzaldehyde oxime derivatives.
References
-
Dehydration of Aldoximes using TsIm: Rad, M. N. S., et al. (2010). Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole. Synthetic Communications. Link
-
Beckmann Rearrangement Catalysis: De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. Journal of Organic Chemistry. Link
-
Microwave Synthesis: Comparison of conventional vs. microwave methods for benzaldehyde oximes. Link
-
Palladium Catalysis: Crochet, P., et al. (2011). Palladium(II) complexes with a phosphino-oxime ligand: synthesis, structure and applications. Dalton Transactions. Link
-
Biological Activity of Benzaldehyde Derivatives: Evaluation of Benzaldehyde as an Antibiotic Modulator. NIH/PubMed. Link
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A Senior Application Scientist's Guide to 4-Methylbenzaldehyde Oxime: A Comparative Data Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Methylbenzaldehyde Oxime in Modern Synthesis
In the landscape of synthetic chemistry, oximes represent a versatile class of organic compounds, pivotal as intermediates in the synthesis of amides via the Beckmann rearrangement, as precursors to nitriles, and as protecting groups for carbonyl compounds. 4-Methylbenzaldehyde oxime, also known as p-tolualdoxime, is a substituted aromatic oxime that serves as a valuable building block in medicinal chemistry and materials science. Its structural features—a stable aromatic ring, a reactive oxime functional group, and a methyl substituent that influences electronic properties—make it a compound of significant interest.
This guide provides a comprehensive comparison of the physicochemical properties of 4-Methylbenzaldehyde oxime against its parent compound, benzaldehyde oxime, and its direct precursor, 4-methylbenzaldehyde. We will delve into the experimental data that defines its identity and purity, offer detailed protocols for its synthesis and characterization, and explain the scientific rationale behind these methodologies. Our objective is to equip researchers with the authoritative data and field-proven insights necessary for the effective application of this compound in their work.
Comparative Physicochemical Properties
The introduction of a methyl group onto the benzene ring of benzaldehyde oxime imparts distinct changes to its physical properties. The electron-donating nature of the methyl group at the para-position subtly alters the molecule's polarity and intermolecular forces. The following table summarizes the key literature data for 4-Methylbenzaldehyde oxime and provides a comparative baseline with related compounds.
| Property | 4-Methylbenzaldehyde Oxime | Benzaldehyde Oxime | 4-Methylbenzaldehyde (Precursor) |
| Molecular Formula | C₈H₉NO[1][2][3] | C₇H₇NO[4] | C₈H₈O[5] |
| Molecular Weight | 135.17 g/mol [2] | 121.14 g/mol | 120.15 g/mol [5] |
| Appearance | White to light yellow crystalline solid[2] | White solid or liquid (isomer dependent)[4][6] | Colorless liquid[5][7] |
| Melting Point | 74-78 °C[1][2][8] | 33-35 °C (isomer mixture)[4][6] | -6.0 °C[5] |
| Boiling Point | 216.8 °C (Predicted)[1][8] | 118-120 °C (at 10 mmHg)[6] | 204-205 °C[5] |
The significant increase in melting point from 4-methylbenzaldehyde (-6.0 °C) to its oxime (74-78 °C) is primarily due to the introduction of the hydroxyl group, which allows for strong hydrogen bonding between molecules in the solid state. This intermolecular force requires more energy to overcome, resulting in a much higher melting point.
Spectroscopic Characterization: A Self-Validating System
Accurate characterization is the cornerstone of chemical research. Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and purity. For 4-Methylbenzaldehyde oxime, NMR and IR spectroscopy are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms.
-
¹H NMR Analysis : The proton NMR spectrum provides a map of all hydrogen atoms. In a deuterated solvent like DMSO-d₆, the spectrum of 4-Methylbenzaldehyde oxime shows distinct signals[9]:
-
~11.10 ppm (singlet, 1H) : This downfield signal corresponds to the acidic proton of the oxime hydroxyl group (-NOH). Its chemical shift can be variable and is sensitive to solvent and concentration.
-
~8.09 ppm (singlet, 1H) : This signal represents the proton attached to the carbon of the C=N double bond (the imine proton).
-
~7.48 and 7.21 ppm (doublets, 4H total) : These two signals correspond to the four aromatic protons. The para-substitution pattern results in a characteristic pair of doublets.
-
~2.32 ppm (singlet, 3H) : This upfield singlet is the signature of the three equivalent protons of the methyl group (-CH₃).
-
-
¹³C NMR Analysis : The carbon NMR spectrum reveals the chemical environment of each carbon atom. For the (E)-isomer in CDCl₃, the key signals are[10]:
-
~151 ppm : The carbon of the imine group (C=N).
-
~140, 131, 129, 127 ppm : These signals correspond to the six carbons of the aromatic ring.
-
~21.6 ppm : The carbon of the methyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key peaks for 4-Methylbenzaldehyde oxime include[10]:
-
~3289 cm⁻¹ : A broad peak indicating the O-H stretching vibration of the oxime's hydroxyl group, characteristic of hydrogen bonding.
-
~2922 cm⁻¹ : C-H stretching from the methyl and aromatic groups.
-
~1448 cm⁻¹ : C=N stretching of the oxime group.
-
~960 cm⁻¹ : N-O stretching vibration.
Experimental Protocols: Synthesis and Characterization
The following protocols describe a reliable method for the synthesis and subsequent characterization of 4-Methylbenzaldehyde oxime. The causality behind key steps is explained to provide a deeper understanding of the process.
Synthesis of 4-Methylbenzaldehyde Oxime
This procedure adapts a standard, high-yield oximation reaction[9]. The reaction converts the aldehyde functional group into an oxime using hydroxylamine.
Diagram of Synthesis Reaction
Caption: Chemical synthesis of 4-Methylbenzaldehyde Oxime.
Step-by-Step Protocol:
-
Reagent Preparation : In a 100 mL round-bottomed flask, combine 4-methylbenzaldehyde (50.0 mmol), hydroxylamine hydrochloride (74.0 mmol), and sodium acetate (125.0 mmol).
-
Causality : Hydroxylamine hydrochloride is the source of the nucleophilic hydroxylamine. Sodium acetate acts as a base to deprotonate the hydroxylamine hydrochloride in situ, liberating the free hydroxylamine (NH₂OH) needed for the reaction. An excess is used to ensure the equilibrium favors the free base.
-
-
Solvent Addition : Add 10.0 mL of ethanol and 40.0 mL of water to the flask. Equip the flask with a reflux condenser.
-
Causality : The ethanol/water solvent system is chosen because it effectively dissolves the organic aldehyde while also being compatible with the inorganic salts.
-
-
Reaction : Heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Causality : Heating to reflux increases the reaction rate, ensuring the conversion is completed in a reasonable timeframe. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
-
Isolation : Once the reaction is complete, pour the hot mixture into a 250 mL beaker and allow it to cool to room temperature, followed by cooling in an ice bath.
-
Causality : The product, 4-Methylbenzaldehyde oxime, is significantly less soluble in the cold aqueous ethanol mixture than the reactants or byproducts. Cooling induces precipitation, allowing for its isolation.
-
-
Purification : Collect the precipitate by suction filtration. Wash the solid thoroughly with cold water to remove any remaining inorganic salts. Dry the product under a vacuum.
-
Recrystallization : For higher purity, recrystallize the crude product from ethanol.
-
Causality : Recrystallization is a purification technique based on differences in solubility. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
-
Characterization Workflow
The following workflow ensures the identity and purity of the synthesized product.
Diagram of Characterization Workflow
Caption: Experimental workflow for product characterization.
Step-by-Step Protocol:
-
Melting Point Analysis : Determine the melting point range of the purified solid. A sharp melting point close to the literature value (74-78 °C) indicates high purity[2].
-
IR Spectroscopy : Acquire an IR spectrum of the product. Confirm the presence of a broad O-H stretch (~3300 cm⁻¹) and a C=N stretch (~1450 cm⁻¹), and the absence of a strong C=O stretch from the starting aldehyde (~1700 cm⁻¹).
-
NMR Spectroscopy : Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. The obtained spectra should match the chemical shifts and splitting patterns described in the characterization section above[9][10].
Safety and Handling
4-Methylbenzaldehyde oxime is classified as toxic if swallowed (GHS Acute Toxicity 3) and can cause skin and eye irritation[2][3][11]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
References
-
Wikipedia. (2023). 4-Methylbenzaldehyde. [Link]
-
Stenutz, R. (n.d.). (E)-4-methylbenzaldehyde oxime. [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. [Link]
-
PubChem. (n.d.). 4-Methylbenzaldehyde oxime. [Link]
-
The Royal Society of Chemistry. (2012). [Supporting Information] Electrochemical Tandem Synthesis of Oximes from Alcohols.... [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methyl-, oxime. [Link]
-
Wikipedia. (2023). Benzaldehyde oxime. [Link]
-
CAS Common Chemistry. (n.d.). [C(E)]-2-Methylbenzaldehyde oxime. [Link]
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Safety Operating Guide
4-Methylbenzaldehyde oxime proper disposal procedures
Introduction: Beyond the SDS
As researchers, we often treat oximes as benign intermediates in organic synthesis or metal chelation.[1] However, 4-Methylbenzaldehyde oxime (p-Tolualdoxime) presents a specific set of latent hazards that standard Safety Data Sheets (SDS) often understate.[2][3] While stable at ambient temperatures, the oxime functional group (
This guide moves beyond generic "dispose of in accordance with local regulations" advice. It provides a mechanistic rationale for handling this compound, ensuring you protect both your facility's infrastructure and your personal safety.[1]
Part 1: Chemical Profile & Hazard Assessment
Effective disposal begins with accurate identification. This compound is generally a solid at room temperature, which simplifies containment but complicates decontamination if dispersed as dust.[1]
Table 1: Physicochemical & Hazard Snapshot
| Property | Data | Operational Implication |
| Chemical Name | 4-Methylbenzaldehyde oxime | Use this exact name on waste tags; avoid abbreviations like "p-Tol-Ox". |
| CAS Number | 3235-04-9 | Unique identifier for waste manifest verification. |
| Physical State | Solid (White/Yellow Crystal) | High dust potential; requires particulate respiratory protection during transfer.[2][3] |
| Melting Point | 76–78 °C | Do not autoclave. Thermal transition can initiate decomposition.[2][3] |
| Primary Hazards | Irritant (Skin/Eye), Acute Tox.[1][2][3][4][5] (Oral) | H315, H319, H302.[1][2][3][4] Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1] |
| Reactivity | Acid-sensitive, Thermally labile | CRITICAL: Susceptible to Beckmann Rearrangement.[2][3] |
The Mechanistic Hazard: Why Segregation Matters
The primary risk with 4-Methylbenzaldehyde oxime is not flammability, but catalytic decomposition .[1]
-
Acid Incompatibility (The Beckmann Rearrangement): If this oxime is disposed of in a waste container containing strong acids (Sulfuric, Hydrochloric, or Thionyl chloride), it can undergo the Beckmann Rearrangement.[1] This reaction converts the oxime into an amide (N-(4-methylphenyl)formamide).[2][3]
-
Thermal Runaway: Oximes possess a relatively weak
bond. Heating this compound (e.g., in a rotovap bath set too high or via friction in a dry waste compactor) can trigger rapid decomposition, releasing nitrogen oxides ( ) and carbon monoxide.[1]
Part 2: The Disposal Protocol
This protocol is designed to isolate the hazard and prepare it for incineration, which is the only recommended final disposal method for organic oximes.[1]
Phase 1: Pre-Disposal Stabilization
-
Purity Check: Ensure the waste is not mixed with oxidizing agents (Permanganates, Dichromates) or strong acids.[1]
-
State Decision:
Phase 2: Packaging & Labeling
Step 1: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquids: Use an amber glass bottle or HDPE carboy.
-
Venting: If the waste contains significant solvent, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure buildup from slow off-gassing.[1]
Step 2: Labeling Strategy Do not rely on generic "Organic Waste" tags. Your label must read:
Step 3: Segregation Place the container in the "Solid Organic Waste" or "Non-Halogenated Organic Solvents" satellite accumulation area.
-
Strict Prohibition: NEVER place this container in the "Acid Waste" or "Oxidizer" bins.
Part 3: Operational Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of 4-Methylbenzaldehyde oxime. It emphasizes the critical segregation step to prevent accidental chemical reactions in the waste stream.
Figure 1: Decision tree for the safe segregation and packaging of oxime waste, highlighting the critical check for acidic contaminants.
Part 4: Emergency Contingencies
Even with strict protocols, spills occur.[1] Here is the immediate response plan:
-
Dry Spill (Powder):
-
Do not use a standard brush and dustpan (generates dust).
-
Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.[2]
-
Action: Cover the spill with wet paper towels or oil-dry pads to dampen the powder, then scoop into a disposal bag.[1] Wipe the surface with a mild detergent solution.
-
-
Skin/Eye Exposure:
-
Skin: Wash with soap and water for 15 minutes. Oximes can absorb transdermally.
-
Eyes: Flush immediately at an eyewash station for 15 minutes. Seek medical attention if irritation persists (H319).
-
-
Fire:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5372131, 4-Methylbenzaldehyde oxime. Retrieved January 30, 2026.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Compatibility Chart (EPA-600/2-80-076).[2] [Link][3]
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- 5. 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. wise.ku.edu [wise.ku.edu]
- 8. echemi.com [echemi.com]
Essential Safety and Logistical Guide for Handling 4-Methylbenzaldehyde Oxime
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 4-Methylbenzaldehyde oxime. It is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. The information herein is based on established safety principles and regulatory guidelines, emphasizing a proactive approach to risk mitigation.
Understanding the Hazard Profile of 4-Methylbenzaldehyde Oxime
4-Methylbenzaldehyde oxime (CAS No. 3235-02-7) is a white to light yellow crystalline powder. While specific toxicological data is limited, the available Safety Data Sheets (SDS) and information on analogous compounds indicate a clear hazard profile that necessitates careful handling. The primary routes of occupational exposure are inhalation of the powder, skin contact, eye contact, and ingestion[1].
The key hazards associated with 4-Methylbenzaldehyde oxime are:
-
Acute Oral Toxicity : It is classified as harmful or toxic if swallowed[2][3].
-
Skin Irritation : Direct contact can cause skin irritation[2][4].
-
Serious Eye Irritation : The compound is an eye irritant, and exposure can lead to serious damage[2][4].
-
Respiratory Irritation : Inhalation of the dust may cause respiratory tract irritation[2].
Currently, no specific Occupational Exposure Limit (OEL) has been established for 4-Methylbenzaldehyde oxime by major regulatory bodies like OSHA or NIOSH. However, the absence of an OEL does not imply the substance is safe. Therefore, a conservative approach, adhering to the principles of "As Low As Reasonably Achievable" (ALARA) for exposure, is mandatory. For context, the OEL for a related compound, acetaldehyde, is 25 ppm as a ceiling limit according to Cal/OSHA[5].
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment should precede any handling of 4-Methylbenzaldehyde oxime to ensure the selection of appropriate PPE[6]. The following table summarizes the minimum required PPE.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Aromatic compounds can degrade some glove materials, so regular changes are recommended[7]. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or contact with airborne powder[2]. |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood is the primary control. For situations where a hood is not feasible (e.g., large-scale transfers), a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary. | Minimizes the risk of inhaling the powdered chemical or its vapors, especially during weighing and solution preparation[8]. |
Engineering Controls: Minimizing Exposure at the Source
Engineering controls are the most effective way to reduce exposure to hazardous chemicals and should be prioritized over PPE[7].
-
Chemical Fume Hood : All work with solid 4-Methylbenzaldehyde oxime and its solutions should be conducted in a properly functioning chemical fume hood[9]. This is critical for containing airborne powders and any potential vapors.
-
Designated Work Area : A specific area within the laboratory should be designated for handling 4-Methylbenzaldehyde oxime. This area should be clearly marked with appropriate hazard signs[9].
-
Ventilated Enclosures for Balances : When weighing the solid compound, using a balance inside a ventilated enclosure or a chemical fume hood is essential to contain any dust generated[5].
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risks. The following workflow outlines the safe handling of 4-Methylbenzaldehyde oxime from receipt to disposal.
Caption: Workflow for the safe handling of 4-Methylbenzaldehyde oxime.
Weighing the Solid Compound
-
Preparation : Don all required PPE as outlined in the table above. Designate a work area within a chemical fume hood and cover the surface with absorbent, disposable bench paper[10].
-
Tare Container : Place a clean, labeled container with a secure lid on the analytical balance and tare it[11].
-
Transfer Powder : Inside the chemical fume hood, carefully transfer the desired amount of 4-Methylbenzaldehyde oxime to the tared container using a clean spatula. Avoid creating dust by handling the powder gently[5].
-
Seal and Weigh : Securely close the container lid and move it to the balance for an accurate weight measurement[11].
-
Cleanup : Immediately clean any spills within the fume hood using a wet paper towel to avoid generating dust. Dispose of all contaminated materials as hazardous waste[12].
Preparing a Stock Solution
-
Initial Setup : Perform all steps within a certified chemical fume hood while wearing the appropriate PPE.
-
Solvent Addition : After weighing the desired amount of 4-Methylbenzaldehyde oxime into a suitable flask, add the solvent slowly to avoid splashing.
-
Dissolution : Cap the flask and gently swirl or sonicate to dissolve the solid completely.
-
Labeling : Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and your initials.
Disposal Plan: Compliant Waste Management
Proper disposal of 4-Methylbenzaldehyde oxime and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Characterization
Based on its known hazards, waste containing 4-Methylbenzaldehyde oxime should be classified as hazardous. While not specifically listed by name under the Resource Conservation and Recovery Act (RCRA), it would likely fall under the "toxic" characteristic (D-code) if it were to leach certain constituents, or more broadly, it should be managed as a toxic organic chemical waste[13][14]. Wastes generated from the production of carbamoyl oximes are listed as K156, K157, and K158, indicating the EPA's concern for this class of compounds[13].
Waste Collection and Storage
-
Containers : Use a dedicated, properly labeled, and sealed container for all waste containing 4-Methylbenzaldehyde oxime. The container must be compatible with the waste and clearly marked with the words "Hazardous Waste" and the chemical constituents[8].
-
Segregation : Do not mix this waste with other incompatible waste streams.
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas, and in secondary containment to prevent spills[15].
Final Disposal
-
Licensed Contractor : All hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal contractor[16]. Do not dispose of 4-Methylbenzaldehyde oxime down the drain or in the regular trash.
-
Documentation : Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
-
Spills : In the event of a small spill within a fume hood, use an absorbent material to clean it up, and place all contaminated materials in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Methylbenzaldehyde oxime, ensuring a safe and productive research environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - syn-Benzaldehyde oxime. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
RCRA Listed Hazardous Waste. (n.d.). Department of Toxic Substances Control. Retrieved from [Link]
-
New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Acetaldehyde Oxime. Retrieved from [Link]
-
Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Zaera Research Group. (2016). SOP for Chemicals (S to Z). Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]
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New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Safe operating procedure. (n.d.). Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
